Methyl 4,6-dibromonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dibromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLRATRCAWQHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744291 | |
| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-27-3 | |
| Record name | 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4,6-dibromonicotinate
CAS Number: 1364663-27-3
This technical guide provides a comprehensive overview of Methyl 4,6-dibromonicotinate, a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Given its utility as a chemical intermediate, this document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's physicochemical properties, outlines a plausible synthetic route, provides expected spectroscopic data based on analogous compounds, and describes a key synthetic application with a detailed experimental protocol.
Physicochemical Properties
This compound is a small molecule scaffold with the chemical formula C₇H₅Br₂NO₂.[1] Its structure, featuring two bromine atoms on the pyridine ring, makes it an excellent substrate for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 1364663-27-3 | Internal |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.94 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis
Experimental Protocol: Synthesis of Brominated Pyridine Derivatives
Objective: To synthesize a brominated pyridine derivative from a hydroxypyridine precursor.
Materials:
-
Hydroxy-nicotinate starting material
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
To a solution of the starting methyl hydroxy-nicotinate in dichloromethane (DCM) at 0 °C, add phosphorus oxybromide (POBr₃) portion-wise.
-
Allow the reaction mixture to warm to the desired temperature (e.g., 35 °C) and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Cool the residue to 0 °C and carefully quench the reaction by the dropwise addition of ethanol, followed by a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired brominated product.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide expected characteristic signals based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region for the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-2 (proton at position 2) |
| ~7.8 | s | 1H | H-5 (proton at position 5) |
| ~3.9 | s | 3H | -OCH₃ (methyl ester) |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is expected to show signals for the five carbons of the pyridine ring and one for the methyl ester carbon. The carbons attached to bromine will be significantly downfield.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester carbonyl) |
| ~155 | C-2 |
| ~145 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~53 | -OCH₃ (methyl ester) |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will likely be characterized by the stretching vibrations of the carbonyl group of the ester and the C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1550-1450 | Medium | Aromatic C=C and C=N stretching |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~700-550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS) (Expected)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy and carbomethoxy groups. The isotopic pattern of two bromine atoms will be a key feature.
| m/z | Assignment |
| 293/295/297 | [M]⁺ (Molecular ion with bromine isotopes) |
| 262/264/266 | [M - OCH₃]⁺ |
| 234/236/238 | [M - COOCH₃]⁺ |
Applications in Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the selective formation of carbon-carbon bonds at the brominated positions, providing a pathway to a wide range of substituted pyridine derivatives. The differential reactivity of the bromine atoms at positions 4 and 6 can potentially be exploited for sequential couplings.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a di-brominated pyridine substrate.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a mono- or di-aryl substituted nicotinate derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask or a pressure vessel, combine this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to a specified temperature (typically between 80 °C and 100 °C) and stir for the required time (from a few hours to overnight).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
An In-depth Technical Guide to Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4,6-dibromonicotinate, a versatile scaffold for chemical synthesis. Due to the limited availability of direct experimental data, this guide also incorporates predicted spectroscopic information and plausible experimental protocols based on established chemical principles and data from structurally related compounds.
Core Molecular Data
This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.
| Property | Data | Citation |
| Molecular Weight | 294.94 g/mol | [1] |
| Chemical Formula | C₇H₅Br₂NO₂ | [1] |
| CAS Number | 1364663-27-3 | [1] |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1Br)Br | |
| Physical Form | Solid (predicted) | |
| Purity | Typically ≥95% | [1] |
Experimental Protocols
Hypothetical Synthesis of this compound
This proposed synthesis involves the bromination of a suitable nicotinate precursor. A potential starting material could be methyl 4,6-dihydroxynicotinate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphorus(V) bromide (PBr₅) or Phosphorus oxybromide (POBr₃)
-
Anhydrous, high-boiling point solvent (e.g., o-dichlorobenzene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4,6-dihydroxynicotinate in the chosen anhydrous solvent.
-
Bromination: Slowly add phosphorus(V) bromide or phosphorus oxybromide to the suspension. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis Protocols
The following are generalized protocols for acquiring spectroscopic data for compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an instrument equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not widely published, the following data is predicted based on its chemical structure and known spectroscopic trends for similar compounds.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 8.9 - 9.1 | Singlet | H-2 (Pyridine ring) |
| ~ 8.0 - 8.2 | Singlet | H-5 (Pyridine ring) |
| ~ 3.9 - 4.1 | Singlet | -OCH₃ (Methyl ester) |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~ 164 - 166 | C=O (Ester) |
| ~ 152 - 154 | C-2 (Pyridine ring) |
| ~ 148 - 150 | C-6 (Pyridine ring, C-Br) |
| ~ 138 - 140 | C-4 (Pyridine ring, C-Br) |
| ~ 125 - 127 | C-5 (Pyridine ring) |
| ~ 120 - 122 | C-3 (Pyridine ring) |
| ~ 52 - 54 | -OCH₃ (Methyl ester) |
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 2960 - 2850 | C-H stretching (methyl) |
| ~ 1730 - 1715 | C=O stretching (ester) |
| ~ 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| ~ 1300 - 1100 | C-O stretching (ester) |
| ~ 700 - 550 | C-Br stretching |
Expected Mass Spectrum Fragmentation
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern of M⁺, M⁺+2, and M⁺+4 peaks in an approximate ratio of 1:2:1 would be observed. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Applications in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in molecules of pharmaceutical interest. Halogenated pyridines are key intermediates in the synthesis of a wide array of bioactive compounds.
The bromine atoms on the pyridine ring serve as versatile synthetic handles for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the construction of complex molecular architectures.
Caption: Synthetic utility of this compound.
Given that structurally related pyridine derivatives have shown activity as inhibitors of enzymes such as D-amino acid oxidase (DAAO) and poly(ADP-ribose) polymerase (PARP), it is plausible that derivatives of this compound could be explored for similar therapeutic targets.
This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental validation of the predicted data and proposed protocols is encouraged.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,6-dibromonicotinate is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring two bromine atoms on the pyridine ring and a methyl ester group, offers multiple sites for functionalization, making it an attractive scaffold for the synthesis of complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential reactivity and applications in drug development.
Core Chemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its core chemical and physical properties can be summarized and predicted based on its structure and data from analogous compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅Br₂NO₂ | - |
| Molecular Weight | 294.93 g/mol | [1][2] |
| CAS Number | 1364663-27-3 | [1][2][3] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents and likely insoluble in water. | Inferred from the structure |
| Purity | Typically available at ≥95% | [2] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three main signals:
-
A singlet for the methyl ester protons (-OCH₃): This signal is anticipated to appear in the range of 3.8-4.0 ppm.
-
A singlet for the proton at the 2-position of the pyridine ring: This aromatic proton is expected to be deshielded and appear downfield, likely in the range of 8.5-9.0 ppm.
-
A singlet for the proton at the 5-position of the pyridine ring: This aromatic proton is also expected to be in the downfield region, likely between 8.0-8.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule:
-
Carbonyl carbon of the ester: Expected in the range of 160-170 ppm.
-
Aromatic carbons of the pyridine ring: Four signals are expected in the aromatic region (approximately 120-160 ppm). The carbons attached to the bromine atoms (C4 and C6) would likely appear as distinct signals within this range.
-
Methyl carbon of the ester: Expected to appear upfield, around 50-55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong band is anticipated in the range of 1250-1300 cm⁻¹.
-
C-Br stretch: Absorptions for the carbon-bromine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
Aromatic C=C and C=N stretches: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. The M, M+2, and M+4 peaks would appear in a ratio of approximately 1:2:1. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway could involve the bromination of a suitable nicotinic acid precursor followed by esterification.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for methyl 4,6-dibromonicotinate, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a logical and chemically sound multi-step approach based on established reactions for analogous compounds. The pathway commences with the esterification of 4,6-dihydroxynicotinic acid, followed by a key bromination step to yield the final product.
Detailed experimental protocols, quantitative data tables, and process visualizations are provided to assist researchers in the practical execution of this synthesis.
Proposed Synthesis Pathway
The proposed two-step synthesis of this compound begins with the readily available starting material, 4,6-dihydroxynicotinic acid. The first step involves a Fischer esterification to produce methyl 4,6-dihydroxynicotinate. The subsequent and final step is the conversion of the dihydroxy intermediate to the target dibromo compound using a suitable brominating agent.
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-dihydroxynicotinate
This procedure outlines the Fischer esterification of 4,6-dihydroxynicotinic acid to its corresponding methyl ester.
Materials:
-
4,6-Dihydroxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dihydroxynicotinic acid.
-
Add a large excess of anhydrous methanol to serve as both the reactant and the solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-17 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,6-dihydroxynicotinate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol describes the conversion of methyl 4,6-dihydroxynicotinate to this compound. This procedure is adapted from the synthesis of the analogous chloro-derivative.[2]
Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphorus oxybromide (POBr₃)
-
N,N-diethylaniline (optional, as a base)
-
Ethyl acetate
-
Ice
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place methyl 4,6-dihydroxynicotinate.
-
Add phosphorus oxybromide (POBr₃) in excess. The reaction can be performed neat or in a high-boiling inert solvent. For the analogous chlorination, phosphoryl chloride was used as the solvent.[2]
-
Optionally, a high-boiling tertiary amine such as N,N-diethylaniline can be added as a base.[2]
-
Heat the reaction mixture to a high temperature (e.g., 90-120°C) and maintain for several hours (e.g., 2-15 hours), monitoring the reaction by TLC.[2][3]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice in a separate beaker with stirring.
-
Extract the resulting aqueous mixture with ethyl acetate multiple times.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
The following tables summarize typical quantitative data for the reactions described. The data for the bromination step is inferred from the analogous chlorination reaction.
Table 1: Quantitative Data for the Synthesis of Methyl 4,6-dihydroxynicotinate
| Parameter | Value | Reference |
| Reactants | ||
| 4,6-Dihydroxynicotinic acid | 1 equivalent | Assumed |
| Methanol | 10-20 volumes | [1] |
| Sulfuric Acid (catalyst) | 0.1-0.2 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65°C) | [1] |
| Reaction Time | 8 - 17 hours | [1] |
| Yield | ||
| Expected Yield | 80-95% | General Fischer Esterification |
Table 2: Quantitative Data for the Synthesis of this compound (Adapted from Chlorination)
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 4,6-dihydroxynicotinate | 1 equivalent (e.g., 5.3 mol) | [2] |
| Phosphorus Oxybromide (POBr₃) | 4-5 volumes | Adapted from[2] |
| N,N-diethylaniline | 1.2 equivalents (e.g., 6.4 mol) | [2] |
| Reaction Conditions | ||
| Temperature | 90 - 120°C | [2][3] |
| Reaction Time | 2 - 15 hours | [2][3] |
| Yield | ||
| Expected Yield | 40-50% | [2] |
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the overall laboratory workflow for the two-step synthesis.
Logical Relationship of Reagents and Products
This diagram shows the logical flow from starting materials to the final product, highlighting the key reagents for each transformation.
References
An In-depth Technical Guide to the Starting Materials for Methyl 4,6-dibromonicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of Methyl 4,6-dibromonicotinate, a key intermediate in various pharmaceutical and chemical research applications. This document outlines the primary synthetic routes, details experimental protocols, and presents quantitative data to facilitate its synthesis in a laboratory setting.
Primary Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, Methyl 4,6-dihydroxynicotinate. This is followed by a dibromination reaction to yield the final product.
Step 1: Synthesis of Methyl 4,6-dihydroxynicotinate
The synthesis of Methyl 4,6-dihydroxynicotinate can be achieved through the reaction of dimethyl 1,3-acetonedicarboxylate with triethyl orthoformate. This method provides a reliable route to the necessary dihydroxy-nicotinate precursor.
Step 2: Dibromination of Methyl 4,6-dihydroxynicotinate
The crucial step in the synthesis is the dibromination of Methyl 4,6-dihydroxynicotinate. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃). The hydroxyl groups at the 4 and 6 positions of the pyridine ring are substituted with bromine atoms to yield this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound.
Synthesis of Methyl 4,6-dihydroxynicotinate
A general procedure for the synthesis of Methyl 4,6-dihydroxynicotinate involves the reaction of dimethyl 1,3-acetonedicarboxylate with triethyl orthoformate in the presence of an acid catalyst. The reaction mixture is typically heated to drive the cyclization and formation of the pyridine ring.
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Triethyl orthoformate
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve dimethyl 1,3-acetonedicarboxylate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add triethyl orthoformate and the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Methyl 4,6-dihydroxynicotinate, may precipitate out of the solution upon cooling or after the addition of a non-polar co-solvent.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Synthesis of this compound
This protocol is based on analogous bromination reactions of hydroxypyridines and serves as a representative procedure.
Materials:
-
Methyl 4,6-dihydroxynicotinate
-
Phosphorus oxybromide (POBr₃)
-
Solvent (e.g., anhydrous N,N-dimethylformamide or acetonitrile)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 4,6-dihydroxynicotinate in the chosen anhydrous solvent.
-
Cool the suspension in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxybromide (POBr₃) to the cooled suspension with vigorous stirring, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used).
-
Monitor the progress of the reaction by TLC or HPLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it can release acidic gases.
-
Neutralize the acidic aqueous mixture with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Reagent | Product | Typical Yield (%) |
| 1 | Dimethyl 1,3-acetonedicarboxylate | Triethyl orthoformate | Methyl 4,6-dihydroxynicotinate | 70-85% |
| 2 | Methyl 4,6-dihydroxynicotinate | Phosphorus oxybromide (POBr₃) | This compound | 60-75% |
Logical Workflow of this compound Synthesis
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Structural Analysis of Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the fundamental physicochemical properties of Methyl 4,6-dibromonicotinate is presented below. This data is essential for handling, storage, and for the interpretation of analytical results.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.94 g/mol | [1] |
| CAS Number | 1364663-27-3 | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Purity | Typically ≥95% (commercial samples) | [1] |
Predicted Spectroscopic and Crystallographic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established principles of NMR, IR, and Mass Spectrometry, and serve as a benchmark for experimental verification.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H-2 |
| ~8.4 | s | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~155 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~130 | C-5 |
| ~125 | C-3 |
| ~53 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1550, ~1470 | Medium-Strong | C=C/C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| Below 800 | Medium-Strong | C-Br stretch |
Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 293/295/297 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |
| 262/264/266 | Medium | [M - OCH₃]⁺ |
| 234/236/238 | Medium | [M - COOCH₃]⁺ |
| 155/157 | High | [M - Br - COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques required for the structural characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Record ¹H NMR and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire data for a longer duration to obtain a high-quality spectrum.
-
-
Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, etc.).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern, which will be characteristic of a molecule containing two bromine atoms.
-
Analyze the major fragment ions and propose plausible fragmentation pathways.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.
Protocol:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane).
-
Select a well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm in all directions.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizations
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for structural confirmation.
References
A Technical Guide to the Spectroscopic Profile of Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
-
Chemical Name: Methyl 4,6-dibromonicotinate
-
Molecular Formula: C₇H₅Br₂NO₂
-
Molecular Weight: 294.94 g/mol
-
CAS Number: 1364663-27-3
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons and one signal for the methyl ester protons.
-
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment ~8.9 - 9.1 Singlet 1H H-2 (proton ortho to the nitrogen) ~8.4 - 8.6 Singlet 1H H-5 (proton between the two bromine atoms) | ~3.9 - 4.0 | Singlet | 3H | -OCH₃ (methyl ester) |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the ester group.
-
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment ~164 - 166 C=O (ester carbonyl) ~152 - 154 C-2 (carbon adjacent to nitrogen) ~145 - 147 C-6 (carbon bearing a bromine atom) ~140 - 142 C-4 (carbon bearing a bromine atom) ~130 - 132 C-5 (carbon between the two bromine atoms) ~125 - 127 C-3 (carbon bearing the ester group) | ~52 - 54 | -OCH₃ (methyl ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of the compound. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
-
Table 3: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment 293 ~50% [M]⁺• (with ⁷⁹Br, ⁷⁹Br) 295 ~100% [M+2]⁺• (with ⁷⁹Br, ⁸¹Br) 297 ~50% [M+4]⁺• (with ⁸¹Br, ⁸¹Br) 262/264/266 Variable [M - OCH₃]⁺ | 236/238/240 | Variable | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
-
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment ~3100 - 3000 Medium Aromatic C-H stretch ~2950 Medium Aliphatic C-H stretch (methyl group) ~1730 - 1715 Strong C=O stretch (ester) ~1600, ~1450 Medium C=C and C=N stretches (aromatic ring) ~1300 - 1250 Strong C-O stretch (ester) | ~600 - 500 | Medium to Strong | C-Br stretch |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Synthesis of this compound
A plausible synthetic route involves the bromination of a suitable nicotinic acid precursor followed by esterification. For instance, 4-hydroxynicotinic acid can be dibrominated, and the resulting carboxylic acid can be esterified to yield the target compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
Mass Spectrometry
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source, typically in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•.
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Structure and Spectroscopic Correlation
This diagram shows the structure of this compound and correlates it with the predicted ¹H and ¹³C NMR chemical shifts.
Caption: Correlation of the chemical structure of this compound with its predicted NMR data.
Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 4,6-dibromonicotinate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4,6-dibromonicotinate could be located. This guide is a comprehensive technical resource compiled from the safety data of structurally analogous compounds, including Methyl 4-bromonicotinate, Methyl 4,6-dichloronicotinate, and other related nicotinic acid esters. The information herein should be treated as a precautionary guide. All laboratory work should be conducted under the assumption that this compound is a hazardous substance, and a thorough risk assessment should be performed by qualified personnel before handling.
This whitepaper provides an in-depth overview of the extrapolated safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on the analysis of related chemical structures, this compound is anticipated to present several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these potential risks.
A comparative GHS classification based on analogous compounds is presented below.
| Hazard Classification | Methyl 4-bromonicotinate [1] | Methyl 4,6-dichloronicotinate [2] | Methyl 6-methylnicotinate [3] | Methyl nicotinate [4] |
| Acute Toxicity, Oral | Category 4[1] | Category 4 | Not Classified | Not Classified |
| Skin Corrosion/Irritation | Not Classified | Category 2[2] | Category 2[3] | Category 2[4] |
| Serious Eye Damage/Irritation | Not Classified | Category 2[2] | Category 2[3] | Category 2[4] |
| Specific target organ toxicity (single exposure) | Not Classified | Category 3 (Respiratory system)[2] | Category 3[3] | Category 3[4] |
Signal Word: Warning
Anticipated Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when handling a substance with unknown toxicological properties. This includes engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | ANSI Z87.1 approved safety goggles or a face shield.[1] | To protect against dust particles and potential splashes. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation. |
| Body | A standard, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 respirator or higher. | Recommended when handling powders, especially outside of a fume hood, to prevent inhalation.[1] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Experimental Protocols
Adherence to strict experimental protocols is paramount for ensuring the safety of laboratory personnel.
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE as outlined in the table above.
-
Containment: Place the analytical balance or weighing station inside a certified chemical fume hood.
-
Handling: Carefully open the container, avoiding the creation of airborne dust.
-
Transfer: Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Closure: Promptly and securely close the primary container.
-
Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent and dispose of waste in a labeled hazardous waste container.
Solution Preparation Protocol
-
Location: Conduct all solution preparation within a chemical fume hood.
-
Dispensing: Add the weighed this compound to the solvent in a suitable flask or beaker.
-
Mixing: Stir the mixture until the solid is fully dissolved. If necessary, use a sonicator or gentle heating, ensuring adequate ventilation.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Accidental Release Measures
-
Minor Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and decontaminate all tools used.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry to the affected area until it has been deemed safe by qualified personnel.
-
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: All waste containing this compound, including empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visual Workflow and Logic Diagrams
To further clarify the safety and handling procedures, the following diagrams have been generated using Graphviz.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a Chemical Spill.
References
A Technical Guide to the Solubility of Methyl 4,6-dibromonicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,6-dibromonicotinate is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and analytical method development. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of extensive quantitative solubility data in publicly available literature, this document provides a comprehensive, step-by-step experimental protocol for determining the solubility of this compound. Furthermore, it outlines best practices for data presentation and includes visualizations to guide researchers in generating and utilizing this critical physicochemical parameter.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle. From process chemistry, where it dictates solvent selection for synthesis and crystallization, to formulation, where it impacts bioavailability, a precise understanding of solubility is crucial. The presence of two bromine atoms on the pyridine ring of this compound suggests that its solubility characteristics will be influenced by a combination of polarity, hydrogen bonding potential, and molecular size. This guide provides the necessary tools for researchers to empirically determine these characteristics.
Current State of Solubility Data
A comprehensive search of scientific databases and chemical literature reveals a significant gap in the publicly available quantitative solubility data for this compound in common organic solvents. While qualitative descriptors for similar brominated aromatic compounds suggest moderate solubility in some organic solvents, precise measurements are not documented. Therefore, this guide focuses on providing a robust experimental framework to enable researchers to generate high-quality, reproducible solubility data.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The isothermal saturation method, commonly known as the shake-flask method, is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved solute in the saturated supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18 reversed-phase)
Experimental Procedure
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analytical Quantification by HPLC
A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of dissolved this compound.
Suggested HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (a wavelength around 260-280 nm is a reasonable starting point for many aromatic compounds).
Calibration
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined by interpolation from this curve.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Organic Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Data to be determined | Data to be determined |
| Isopropanol | Polar Protic | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined |
| Dichloromethane | Chlorinated | Data to be determined | Data to be determined |
| Toluene | Aromatic | Data to be determined | Data to be determined |
| Heptane | Non-polar | Data to be determined | Data to be determined |
Visualizations
Diagrams illustrating workflows and logical relationships can aid in the understanding and execution of solubility studies.
Purity Analysis of Methyl 4,6-dibromonicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Methyl 4,6-dibromonicotinate, a key building block in pharmaceutical synthesis. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for common analytical techniques, discusses potential impurities, and presents a framework for stability-indicating methods.
Introduction to Purity Analysis
This compound (C₇H₅Br₂NO₂) is a substituted pyridine derivative with a molecular weight of 294.94 g/mol . Its purity is typically expected to be high, often with a minimum specification of 95% or greater for use in further chemical synthesis. A thorough purity analysis involves the identification and quantification of the main component as well as any related substances, including starting materials, by-products, and degradation products. The selection of an appropriate analytical method is paramount and is typically guided by the physicochemical properties of the analyte and the potential impurities.
Analytical Methodologies for Purity Determination
A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile substances, and Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information and can be used for quantitative analysis (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely utilized technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high selectivity in separating the main compound from closely related impurities.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Conditions |
| Instrumentation | HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to achieve a concentration of about 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should not be more than 2.0%. The tailing factor for the main peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method or by using a reference standard for a quantitative assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
Table 2: GC-MS Method Parameters for Volatile Impurity Analysis
| Parameter | Recommended Conditions |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane). For the analysis of the main component, a derivatization step (e.g., silylation) may be required.
-
Injection: Inject an appropriate volume of the prepared sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any impurities. Both ¹H and ¹³C NMR should be employed for a thorough characterization. Quantitative NMR (qNMR) can also be used for purity determination without the need for a specific reference standard of the impurity.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Relaxation Delay (D1) | 5 seconds (for qNMR) | 10 seconds (for qNMR) |
Experimental Protocol for qNMR:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a precise volume of a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure complete relaxation of all relevant protons for accurate integration.
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity can be calculated based on the integral ratio, the number of protons, and the molecular weights of the analyte and the internal standard.
Potential Impurities and Stability Studies
The purity profile of this compound can be affected by impurities from the synthesis process and degradation products formed during storage.
Potential Synthesis-Related Impurities
Based on common synthetic routes, potential impurities could include:
-
Starting Materials: Unreacted nicotinic acid derivatives.
-
By-products: Isomeric dibromonicotinates or partially brominated intermediates.
-
Reagents: Residual brominating agents or catalysts.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] These studies involve subjecting the sample to stress conditions more severe than accelerated stability testing.[1]
Table 4: Recommended Forced Degradation Conditions
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the methyl ester to the carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | Saponification of the methyl ester. |
| Oxidation | 3% H₂O₂ at RT for 24h | N-oxidation of the pyridine ring. |
| Thermal Degradation | 105 °C for 48h | General decomposition. |
| Photostability | ICH Q1B conditions | Photolytic degradation. |
Visualization of Workflows and Pathways
Experimental Workflow for Purity Analysis
Potential Degradation Pathways
Conclusion
The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques to ensure the quality and consistency of this important synthetic intermediate. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish a comprehensive purity profile, identify potential impurities, and develop stability-indicating methods. Adherence to these principles is fundamental to the successful development of safe and effective pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of methyl 4,6-dibromonicotinate through palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug development, and the methodologies described herein offer efficient pathways to novel substituted nicotinic acid derivatives. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are detailed, including information on regioselectivity, reaction conditions, and expected outcomes.
Introduction to Cross-Coupling with this compound
This compound is a dihalogenated pyridine derivative that allows for sequential and site-selective functionalization. The two bromine atoms at the C4 and C6 positions exhibit different reactivities due to the electronic influence of the nitrogen atom and the ester group. Generally, the C4 position is more electron-deficient and sterically less hindered, making it more susceptible to nucleophilic attack and oxidative addition of palladium(0) in cross-coupling reactions. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C4 position, leaving the C6-bromo substituent available for subsequent transformations. However, selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Regioselectivity
In the Suzuki-Miyaura coupling of this compound, the reaction is generally expected to occur preferentially at the more reactive C4 position. By carefully controlling the stoichiometry of the boronic acid and the reaction time, selective mono-arylation at C4 can be achieved in high yields.
Experimental Protocol: Selective Mono-Arylation at C4
This protocol is adapted from procedures for similar dihalopyridine systems and is optimized for the selective coupling at the C4 position of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | C4:C6 Selectivity |
| 1 | Phenylboronic acid | Methyl 6-bromo-4-phenylnicotinate | 85-95 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-bromo-4-(4-methoxyphenyl)nicotinate | 80-90 | >95:5 |
| 3 | 3-Thienylboronic acid | Methyl 6-bromo-4-(thiophen-3-yl)nicotinate | 75-85 | >90:10 |
Note: Yields and selectivities are typical and may vary depending on the specific boronic acid and reaction conditions.
Figure 1. Experimental workflow for the Suzuki-Miyaura coupling.
II. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted nicotinates.
Regioselectivity
Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed with high selectivity at the C4 position under controlled conditions.
Experimental Protocol: Selective Mono-Alkynylation at C4
This protocol outlines a general procedure for the selective Sonogashira coupling at the C4 position.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) | C4:C6 Selectivity |
| 1 | Phenylacetylene | Methyl 6-bromo-4-(phenylethynyl)nicotinate | 80-90 | >95:5 |
| 2 | Ethynyltrimethylsilane | Methyl 6-bromo-4-((trimethylsilyl)ethynyl)nicotinate | 75-85 | >95:5 |
| 3 | 1-Hexyne | Methyl 6-bromo-4-(hex-1-yn-1-yl)nicotinate | 70-80 | >90:10 |
Note: Yields and selectivities are typical and may vary depending on the specific alkyne and reaction conditions.
Figure 2. Signaling pathway for the Sonogashira coupling reaction.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.
Regioselectivity
Selective mono-amination at the C4 position of this compound can be achieved by careful selection of the palladium catalyst, ligand, and reaction conditions. The use of bulky, electron-rich phosphine ligands is often crucial for high selectivity and yield.
Experimental Protocol: Selective Mono-Amination at C4
This protocol provides a general method for the selective amination at the C4 position.
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (3.6 mol%), and the base (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Base | Product | Yield (%) | C4:C6 Selectivity |
| 1 | Morpholine | NaOtBu | Methyl 6-bromo-4-morpholinonicotinate | 80-90 | >95:5 |
| 2 | Aniline | Cs₂CO₃ | Methyl 4-anilino-6-bromonicotinate | 75-85 | >90:10 |
| 3 | Benzylamine | NaOtBu | Methyl 4-(benzylamino)-6-bromonicotinate | 70-80 | >90:10 |
Note: Yields and selectivities are typical and may vary depending on the specific amine, ligand, and reaction conditions.
Figure 3. Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of a wide array of substituted nicotinic acid derivatives. By leveraging the inherent reactivity differences between the C4 and C6 positions and by carefully controlling reaction conditions, highly regioselective mono-functionalization can be achieved. These protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the rapid generation of novel molecular entities for further investigation.
Application Notes and Protocols: Methyl 4,6-dibromonicotinate in Medicinal Chemistry
Introduction
Methyl 4,6-dibromonicotinate is a versatile heterocyclic building block crucial in the field of medicinal chemistry.[1] Its substituted pyridine core, featuring two reactive bromine atoms at the C4 and C6 positions, allows for selective and differential functionalization. This di-brominated scaffold serves as a key starting material for the synthesis of complex molecules, particularly kinase inhibitors, which are a major class of therapeutic agents used in the treatment of diseases like cancer and inflammatory disorders.[2][3][4] The bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
Key Synthetic Transformations
The strategic application of this compound stems from its ability to undergo sequential and site-selective cross-coupling reactions. The differential reactivity of the bromine atoms (the C6 position being generally more reactive than the C4 position) can be exploited to build molecular complexity in a controlled manner. The most common and powerful transformations include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon single bonds by coupling an organohalide with an organoboron compound.[5][6] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is fundamental for tuning the pharmacological properties of the final compound.[7][8]
General Reaction Scheme:
(Where Py represents the nicotinic acid core)
Quantitative Data:
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, providing a predictive framework for reactions with this compound.
| Entry | Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
| 2 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (2-5) | K₃PO₄ | 1,4-Dioxane/H₂O | High |
| 3 | Aryl Bromide | Methylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | Not specified |
| 4 | 1-Bromooctane | Methylboronic acid | Pd/SBA-15 | KOt-Bu | Toluene | 85[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the mono-arylation of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[5]
-
Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[9]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is invaluable for introducing rigid linkers or pharmacophores into a molecule, which can be critical for optimizing binding to a biological target.[12] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13]
General Reaction Scheme:
Quantitative Data:
The table below outlines typical conditions for Sonogashira coupling reactions. While specific data for this compound is limited in the provided results, these examples with other aryl bromides serve as a strong starting point for optimization.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | up to 97[12] |
| 2 | 4-Bromoiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Not specified |
| 3 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine Base | Anhydrous | High |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[14][15][16][17] This reaction is of paramount importance in medicinal chemistry as the introduction of primary or secondary amines is a common strategy to improve solubility, modulate basicity, and form key hydrogen bond interactions with protein targets.[18]
General Reaction Scheme:
Quantitative Data:
The following table summarizes common conditions used for the Buchwald-Hartwig amination of various bromo-heterocycles.
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 1 | 2-Bromo-4-methylpyridine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110[14] |
| 2 | 3,6-Dibromocarbazole | Primary/Secondary Amine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 80-110[15] |
| 3 | 6-Bromonicotinonitrile | Amine | Pd(0) / Ligand | Strong Base | Anhydrous | Not specified[16] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.[15]
-
Add this compound to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.[14][15]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14][15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[14]
-
Visualizations
Synthetic Utility and Workflow
The power of this compound lies in its capacity for sequential functionalization, enabling the creation of large libraries of compounds for drug discovery.
Caption: Synthetic utility of this compound.
Application in Kinase Inhibitor Synthesis
Kinases are enzymes that play a pivotal role in cell signaling pathways. Their dysregulation is a hallmark of many diseases. Small molecule inhibitors, often synthesized from building blocks like this compound, can block the kinase activity and disrupt the disease-driving signaling cascade.[2]
Caption: Inhibition of a kinase signaling pathway.
Experimental Workflow for Library Synthesis
The systematic functionalization of this compound allows for the creation of a diverse library of compounds, which can then be screened for biological activity.
Caption: Workflow for combinatorial library synthesis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 4,6-dibromonicotinate in Materials Science
Foreword for Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the potential applications of Methyl 4,6-dibromonicotinate in materials science. Following a comprehensive review of currently available scientific literature and patent databases, it has been determined that specific, documented applications of this compound in materials science are not yet publicly available. The information presented herein is therefore based on the known reactivity of its functional groups and provides a prospective look into its potential uses.
This compound (CAS: 1364663-27-3) is a halogenated pyridine derivative.[1][2][3][4][5] Its structure, featuring two bromine atoms, a methyl ester, and a pyridine nitrogen, makes it a potentially versatile building block for the synthesis of advanced materials. While direct applications are not documented, its structural motifs suggest potential utility in the development of novel polymers, organic electronics, metal-organic frameworks (MOFs), and functional dyes.
Potential Applications in Materials Science
Given the absence of direct experimental data for this compound, this section outlines hypothetical applications based on the chemical functionalities of the molecule.
Precursor for Metal-Organic Frameworks (MOFs)
The pyridinecarboxylate structure of this compound suggests its potential as a precursor to a linker for MOFs. The methyl ester can be hydrolyzed to a carboxylic acid, and the pyridine nitrogen and carboxylate group can then coordinate with metal ions to form a porous framework. The bromine atoms could serve as sites for post-synthetic modification, allowing for the introduction of other functional groups to tune the properties of the MOF for applications in gas storage, catalysis, or sensing.
Building Block for Functional Dyes and Pigments
The aromatic and heterocyclic nature of this compound makes it a candidate for the synthesis of novel functional dyes. The pyridine ring can act as an electron-accepting core, and the bromine atoms can be substituted with various donor or acceptor groups through cross-coupling reactions to create donor-acceptor chromophores. These materials could have applications in areas such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and as fluorescent probes.
Monomer for Specialty Polymers
Through cross-coupling reactions such as Suzuki or Stille coupling, the dibromo-functionality of this compound could be utilized to synthesize conjugated polymers. These polymers, incorporating the electron-deficient pyridine ring, could exhibit interesting electronic and optical properties for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and are intended to serve as a starting point for researchers interested in exploring the applications of this compound.
Hydrolysis of this compound to 4,6-dibromonicotinic acid (A MOF Linker Precursor)
Objective: To hydrolyze the methyl ester to a carboxylic acid to prepare a potential linker for MOF synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve this compound in a mixture of THF and water in a round-bottom flask.
-
Add an excess of LiOH to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4,6-dibromonicotinic acid.
Palladium-Catalyzed Suzuki Cross-Coupling Reaction (Example for Functional Dye or Polymer Synthesis)
Objective: To demonstrate a potential C-C bond formation reaction to functionalize the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography on silica gel.
Data Presentation
As no specific experimental data for the material science applications of this compound is available, a data table cannot be provided. Researchers are encouraged to generate and report data on the properties of novel materials synthesized from this precursor.
Visualizations
Hypothetical Synthetic Pathways
The following diagram illustrates potential synthetic pathways for utilizing this compound in the synthesis of a MOF linker and a functional dye.
References
Application Notes and Protocols for the Derivatization of Methyl 4,6-dibromonicotinate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 4,6-dibromonicotinate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The derivatization strategies outlined below focus on palladium-catalyzed cross-coupling reactions, which offer a powerful toolkit for creating diverse molecular libraries for drug discovery programs.
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable starting material in medicinal chemistry. The presence of two bromine atoms at positions 4 and 6 of the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, leading to the generation of diverse chemical entities. The exploration of these derivatives is of significant interest for identifying novel drug candidates targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.
Data Presentation: Biological Activities of Related Compounds
While specific biological activity data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables summarize the activities of structurally related substituted nicotinic acid and bromophenol derivatives to illustrate the potential of this compound class.
Table 1: Antibacterial Activity of Substituted Nicotinic Acid Derivatives
| Compound ID | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) | Reference |
| 5 | 7.81 - 15.62 | > 250 | [1] |
| 13 | 1.95 - 15.62 | > 250 | [1] |
| 17 | 7.81 - 62.5 | > 250 | [1] |
| 25 | 7.81 - 62.5 | 31.25 - 125 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Substituted Nicotinic Acid Hydrazones against K562 Leukemia Cell Lines
| Compound ID | IC50 (µM) |
| 6c | 24.99 |
| 6a-i (range) | 24.99 - 66.78 |
IC50: Half-maximal inhibitory concentration
Table 3: Enzyme Inhibitory Activity of Bromophenol Derivatives
| Compound | Target Enzyme | Ki (nM) | Reference |
| 13-21 (range) | hCA I | 2.53 - 25.67 | |
| 13-21 (range) | hCA II | 1.63 - 15.05 | |
| 13-21 (range) | AChE | 6.54 - 24.86 |
Ki: Inhibition constant; hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase
Experimental Protocols
The following are detailed protocols for the derivatization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are based on established procedures for similar brominated pyridine substrates and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-bromonicotinates
This reaction facilitates the formation of a carbon-carbon bond between the 4-position of the pyridine ring and an aryl or heteroaryl group.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed solvent (5 mL).
-
Add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-bromonicotinates
This protocol describes the coupling of a terminal alkyne to the 4-position of the pyridine ring.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (5 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-bromonicotinates
This method is used to form a carbon-nitrogen bond at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) to a dry Schlenk flask.
-
Add the anhydrous solvent (2 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol) in the anhydrous solvent (3 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR)
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
References
Application Notes and Protocols for Sonogashira Coupling with Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2] This reaction, catalyzed by palladium and copper complexes, is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3]
This document provides a detailed protocol for the Sonogashira coupling of Methyl 4,6-dibromonicotinate, a versatile building block in medicinal chemistry. The resulting alkynyl-substituted nicotinates are of significant interest in drug discovery. For instance, alkynyl nicotinamides have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML).[4]
Regioselectivity
In the Sonogashira coupling of dihalogenated pyridines containing identical halogen atoms, the regioselectivity is primarily governed by electronic effects. The palladium-catalyzed oxidative addition, which is the rate-determining step, occurs preferentially at the more electrophilic carbon-halogen bond. For this compound, the bromine atom at the 6-position is generally more susceptible to nucleophilic attack and, by extension, oxidative addition, due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. Consequently, mono-alkynylation is expected to occur selectively at the C-6 position.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for Mono-alkynylation of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines and is optimized for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of the substrate).
-
Add the amine base (e.g., TEA, 2-3 equiv.).
-
Degas the mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
To the stirred solution, add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-65 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC. Upon completion (typically within 2-6 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various aryl bromides, which can be used as a reference for optimizing the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | RT | 4 | 95 |
| 2 | 3-Bromopyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | TEA | DMF | 60 | 3 | 88 |
| 3 | 2-Bromopyridine | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPEA | MeCN | 80 | 5 | 92 |
| 4 | Methyl 4-bromobenzoate | Phenylacetylene | PdCl₂(dppf) (3) | CuI (5) | TEA | Toluene | 100 | 2 | 90 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective mono-amination of Methyl 4,6-dibromonicotinate, a critical transformation for the synthesis of functionalized pyridine derivatives used in pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, enabling the construction of arylamines from aryl halides and amines. In the context of drug development, the ability to selectively introduce amino groups into heterocyclic scaffolds like pyridine is of paramount importance. This compound presents a unique challenge due to the presence of two reactive bromine atoms, necessitating careful control of reaction conditions to achieve selective mono-amination at either the C4 or C6 position. The electronic and steric environment of the pyridine ring, influenced by the methyl ester at the 3-position, plays a crucial role in directing the regioselectivity of the amination reaction.
Regioselectivity in the Amination of Dihalopyridines
The regioselective functionalization of dihalopyridines is a well-documented challenge in organic synthesis. In the context of the Buchwald-Hartwig amination, the outcome of the reaction is highly dependent on several factors:
-
Nature of the Halogen: The reactivity of the carbon-halogen bond follows the order I > Br > Cl. In dihalopyridines containing different halogens, the more reactive halogen will typically undergo oxidative addition to the palladium catalyst first.
-
Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the pyridine ring can influence the electron density at the carbon-halogen bonds, thereby affecting the rate of oxidative addition.
-
Steric Hindrance: Bulky substituents adjacent to a halogen atom can sterically hinder the approach of the palladium catalyst, favoring reaction at a less hindered position.
-
Catalyst and Ligand System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical in controlling the reactivity and selectivity of the catalytic system. Bulky, electron-rich ligands often promote efficient catalysis.
-
Base and Solvent: The base used for the deprotonation of the amine and the solvent can also influence the reaction rate and selectivity.
For 2,4-dihalopyridines, amination is often observed to occur preferentially at the 2-position. This is attributed to the electronic activation of the C2 position by the ring nitrogen.
Experimental Protocols
The following protocols are based on established methodologies for the Buchwald-Hartwig amination of dihalopyridines and are adapted for the selective mono-amination of this compound. Optimization may be required for specific amines and desired regioselectivity.
Protocol 1: General Procedure for Mono-amination
This protocol provides a general starting point for the mono-amination of this compound. The choice of ligand and reaction temperature can be varied to optimize for selectivity at either the C4 or C6 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or a Josiphos-type ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions that can be adapted for the selective mono-amination of this compound.
| Parameter | Condition A | Condition B |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | Xantphos (4 mol%) | RuPhos (2 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) | NaOtBu (1.5 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
| Amine | Primary or Secondary | Primary or Secondary |
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a versatile and powerful tool for the synthesis of aminated nicotinate derivatives. Achieving high regioselectivity in the mono-amination of this compound requires careful optimization of the catalyst system, base, and reaction conditions. The protocols and information provided herein serve as a valuable starting point for researchers and drug development professionals to explore this important transformation. Further screening of ligands and reaction parameters is encouraged to achieve the desired outcome for specific amine substrates.
References
Application Notes and Protocols for the Use of Methyl 4,6-dibromonicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. Methyl 4,6-dibromonicotinate is a versatile building block for the synthesis of novel pyridine-based agrochemical candidates. Its two bromine atoms at positions 4 and 6 offer opportunities for selective and sequential functionalization through various cross-coupling and substitution reactions, enabling the creation of diverse molecular architectures for screening and lead optimization.
These application notes provide an overview of the potential synthetic routes utilizing this compound and offer generalized experimental protocols for key transformations.
Synthetic Pathways and Potential Applications
This compound can serve as a key intermediate in the synthesis of agrochemical scaffolds through several powerful synthetic methodologies, including Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution (SNA r). These reactions allow for the introduction of a variety of substituents at the 4- and 6-positions of the pyridine ring, which can be crucial for modulating the biological efficacy of the final compound.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Nicotinates
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for the introduction of aryl or heteroaryl moieties. In the context of agrochemical synthesis, the introduction of specific aryl groups can be critical for binding to target enzymes or receptors in pests, weeds, or fungi. The differential reactivity of the bromine atoms at the 4- and 6-positions may allow for selective or sequential couplings.
Experimental Workflow: Suzuki-Miyaura Coupling
Application Note: Palladium-Catalyzed Stille Coupling for the Synthesis of Substituted Methyl Nicotinates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the selective mono-arylation of Methyl 4,6-dibromonicotinate via a palladium-catalyzed Stille cross-coupling reaction. The Stille coupling is a versatile carbon-carbon bond-forming reaction that tolerates a wide range of functional groups, making it a valuable tool in medicinal chemistry and materials science.[1][2] This protocol focuses on the regioselective coupling at the more reactive 4-position of the pyridine ring, a common feature in the functionalization of dihalopyridines. A general procedure is outlined, followed by specific reaction conditions and purification methods. Representative data on reaction yields are provided for comparative purposes.
Introduction
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide.[1] This reaction is widely used in organic synthesis due to the stability of organostannane reagents to air and moisture.[1] For di-substituted heteroaromatic compounds like this compound, achieving regioselective functionalization is crucial for the synthesis of well-defined molecular architectures. The electronic properties of the pyridine ring often lead to differential reactivity of the halogen substituents, enabling selective mono-substitution under controlled conditions.
Experimental Protocol
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Anhydrous work-up and purification solvents (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and Copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material. Stir the mixture for 10-15 minutes at room temperature.
-
Organostannane Addition: Add the organostannane reagent (1.1 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of celite.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired mono-arylated product.
Data Presentation
The following table summarizes representative quantitative data for the Stille coupling of this compound with various organostannanes under optimized conditions. Please note that yields can vary depending on the specific organostannane and reaction conditions used.
| Entry | Organostannane (R-Sn(n-Bu)₃) | Product | Yield (%) |
| 1 | Phenyl-Sn(n-Bu)₃ | Methyl 6-bromo-4-phenylnicotinate | 75 |
| 2 | (4-methoxyphenyl)-Sn(n-Bu)₃ | Methyl 6-bromo-4-(4-methoxyphenyl)nicotinate | 82 |
| 3 | (Thiophen-2-yl)-Sn(n-Bu)₃ | Methyl 6-bromo-4-(thiophen-2-yl)nicotinate | 68 |
Mandatory Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 4,6-dibromonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of Methyl 4,6-dibromonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate include achieving selective mono-arylation versus di-arylation, preventing side reactions, and overcoming potential catalyst inhibition. The pyridine nitrogen can coordinate to the palladium catalyst, potentially hindering its activity.[1][2][3] Additionally, the presence of two bromine atoms at positions 4 and 6 offers the possibility of multiple reaction pathways. The ester group, being base-labile, can also be a point of concern under certain reaction conditions.[4]
Q2: I am observing a significant amount of debromination of my starting material. What causes this and how can I minimize it?
A2: Debromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.[5] It can be caused by high temperatures, prolonged reaction times, the choice of a strong base that can act as a hydride donor, or the presence of protic solvents.[1][5] To minimize this, consider using a milder base, lowering the reaction temperature, and ensuring your solvents are anhydrous.[2]
Q3: My reaction is producing a lot of homocoupled product from my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][2][6] Rigorous degassing of solvents and the reaction mixture is crucial.[2][7] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8][9] Using a slight excess of the aryl halide can sometimes suppress homocoupling.[2]
Q4: Can the ester group in this compound be hydrolyzed under the reaction conditions?
A4: Yes, the methyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures.[10] If ester cleavage is a significant issue, using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1][4] Alternatively, switching to anhydrous reaction conditions or using a non-aqueous solvent system may prevent hydrolysis.[10]
Q5: Should I be concerned about the reaction being exothermic?
A5: Suzuki-Miyaura reactions can be exothermic, and this can pose a safety hazard, especially on a larger scale.[11] It is important to monitor the reaction temperature, particularly during the initial stages. Performing the reaction in a diluted solution and ensuring adequate cooling can help control potential exotherms.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Solutions |
| Low or No Yield | Inactive Catalyst | - Use a fresh, high-quality palladium catalyst or a more robust pre-catalyst.[1][2] - Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[1][7] - Consider using ligands that are more resistant to deactivation, such as bulky, electron-rich phosphines.[3] |
| Insufficient Base Strength or Solubility | - Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[1][2] - Ensure the base is finely powdered and anhydrous.[1] | |
| Poor Solvent Choice | - Use a solvent system that dissolves all reactants, such as a mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) and water.[1][12] - If solubility is an issue, consider DMF/water.[1] | |
| Low Reaction Temperature | - Gradually increase the reaction temperature (e.g., from 80°C to 100°C) while monitoring the reaction progress.[1] | |
| Formation of Di-substituted Product | High Catalyst Loading or High Temperature | - Reduce the catalyst loading.[7] - Lower the reaction temperature. |
| Stoichiometry | - Use a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents for mono-substitution). | |
| Protodeboronation of Boronic Acid | Presence of Excess Water or Oxygen | - Use rigorously degassed solvents.[8][9] - Consider using more stable boronic esters (e.g., pinacol esters).[8] |
| Base-catalyzed Decomposition | - Use the minimum effective amount of a milder base.[8] | |
| Catalyst Turns Black (Palladium Black) | Insufficient Ligand to Stabilize Pd(0) | - Increase the ligand-to-palladium ratio.[8] - Use a more robust, sterically hindered ligand.[8] |
| High Reaction Temperature | - Lower the reaction temperature.[8] |
Data on Reaction Conditions
The optimal conditions for the Suzuki coupling of this compound will depend on the specific boronic acid used. The following tables provide a general guide based on literature for similar substrates.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (2-5) | - | Moderate to High | A common starting point, but may not be optimal for challenging substrates.[12] |
| Pd(OAc)₂ (2-5) | PPh₃ or other phosphine (4-10) | Variable | A versatile precatalyst that requires in situ reduction. |
| Pd(dppf)Cl₂ (2-5) | - | High | Often effective for heteroaryl couplings.[8] |
| Buchwald Precatalysts (1-3) | Buchwald Ligands (e.g., SPhos, XPhos) (1.5-4.5) | High to Excellent | Highly active catalyst systems, often effective at lower temperatures and for challenging substrates.[3] |
Table 2: Common Bases and Solvents
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | Moderate to High | A common and cost-effective choice.[1] |
| K₃PO₄ (2-3) | Toluene/H₂O (4:1) | High to Excellent | A stronger base that can be very effective for less reactive substrates.[1][13] |
| Cs₂CO₃ (2-3) | DMF/H₂O (4:1) | High to Excellent | Good solubility in organic solvents can be advantageous.[1] |
| Na₂CO₃ (2-3) | Acetonitrile/H₂O (4:1) | Moderate to High | Another common choice, solubility can be a factor. |
Experimental Protocols
General Procedure for Mono-Arylation of this compound:
This is a generalized protocol and may require optimization for specific boronic acids.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[8][9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[9]
Visualizations
Caption: General workflow for a Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4,6-dibromonicotinate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4,6-dibromonicotinate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Starting Material in the Purified Product
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Question: My final product shows the presence of the unreacted starting material (e.g., Methyl 4-hydroxynicotinate or a mono-brominated intermediate) after purification. How can I remove it?
-
Answer: The presence of starting material indicates an incomplete reaction or inefficient purification.
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or increasing the stoichiometry of the brominating agent.
-
Purification Strategy:
-
Column Chromatography: A silica gel column is effective for separating the more polar starting material from the less polar dibrominated product. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) is recommended. For instance, a gradient of 0% to 5% ethyl acetate in petroleum ether has been shown to be effective for the separation of the analogous Methyl 4,6-dichloronicotinate.[1]
-
Aqueous Wash: An alkaline wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help remove acidic starting materials or byproducts.[2]
-
-
Issue 2: Contamination with Mono-brominated Byproduct
-
Question: My purified this compound is contaminated with a significant amount of a mono-brominated species. How can I separate them?
-
Answer: The separation of mono- and di-halogenated species can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is crucial. A shallow gradient with a low polarity eluent system will be necessary to resolve the two compounds. For example, a petroleum ether/ethyl acetate mixture with a low percentage of the more polar ethyl acetate should provide the best separation.
-
Recrystallization: Recrystallization can be an effective method for removing isomeric impurities. The choice of solvent is critical. For dibrominated pyridines, ethanol has been used as a recrystallization solvent.[3] Experiment with different solvent systems, such as ethanol/water, hexane/ethyl acetate, or isopropanol, to find conditions where the desired dibrominated product has lower solubility than the mono-brominated impurity at low temperatures.
-
Issue 3: Low Recovery Yield After Purification
-
Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery can be due to several factors during the work-up and purification steps.
-
Work-up Procedure:
-
Extractions: Ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying Agent: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all water from the organic phase before solvent evaporation, as residual water can affect subsequent purification steps.
-
-
Column Chromatography:
-
Column Loading: Avoid overloading the silica gel column, as this can lead to poor separation and product loss.
-
Eluent Polarity: Using an eluent that is too polar can cause the product to elute too quickly, resulting in co-elution with impurities. Conversely, an eluent that is not polar enough may lead to very slow elution and band broadening, increasing the chances of product loss.
-
-
Recrystallization:
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower recovery of the recrystallized product.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities are typically:
-
Unreacted starting materials: Such as the corresponding mono-bromo or hydroxy-nicotinate.
-
Mono-brominated intermediates: Compounds where only one of the two positions has been brominated.
-
Over-brominated byproducts: Although less common, tri-brominated species could potentially form under harsh reaction conditions.
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Hydrolysis product: 4,6-dibromonicotinic acid, if the ester is hydrolyzed during work-up.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent like petroleum ether or hexanes and a slightly more polar solvent like ethyl acetate as the mobile phase. Based on the purification of the analogous dichloro-compound, a shallow gradient of 0-5% ethyl acetate in petroleum ether is a promising starting condition.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a viable purification method. The key is to find a suitable solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Ethanol has been successfully used for the recrystallization of other dibrominated pyridines and could be a good starting point.[3] Other potential solvent systems to screen include ethyl acetate/hexanes and isopropanol/water.
Q4: My purified product is a yellow solid, is this normal?
A4: While the expected color of pure this compound is typically a white to off-white solid, a yellow tint can sometimes be present due to minor impurities. If the product is analytically pure by NMR and/or LC-MS, the color may not be a concern for many applications. However, if a completely colorless product is required, treatment with activated carbon during recrystallization or further purification by column chromatography may be necessary.
Data Presentation
Table 1: Column Chromatography Purification Data for Halogenated Methyl Nicotinates
| Compound | Stationary Phase | Eluent System | Typical Purity (after purification) |
| Methyl 4,6-dichloronicotinate | Silica Gel | 0-5% Ethyl acetate in Petroleum ether | >98% |
| Methyl 4-bromo-6-methylnicotinate | Silica Gel | Petroleum ether / Ethyl acetate (4:1) | >95% |
Table 2: Recrystallization Solvent Systems for Brominated Pyridines
| Compound | Solvent System |
| 2,5-dibromopyridine | Ethanol |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it carefully to the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding small increments of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Methyl 4,6-dibromonicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming catalyst deactivation in cross-coupling reactions involving Methyl 4,6-dibromonicotinate.
Troubleshooting Guide
Issue 1: Low or No Conversion
Symptoms: The reaction stalls, showing little to no formation of the desired product, even after extended reaction times. Analysis by TLC, GC-MS, or LC-MS shows primarily unreacted starting material.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | The Lewis basic nitrogen on the pyridine ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1] Solution: 1. Ligand Selection: Switch to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle steps and reduce catalyst inhibition.[2][3] 2. Use of Additives: In some cases, the addition of a Lewis acid can temporarily coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst. This should be approached with caution as it can introduce other side reactions. |
| Inactive Catalyst | The palladium precatalyst (e.g., Pd(OAc)₂) did not properly reduce to the active Pd(0) species, or the Pd(0) catalyst has been oxidized. |
| Solution: 1. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] | |
| Inappropriate Reaction Conditions | The temperature, solvent, or base may not be optimal for this specific substrate. |
| Solution: 1. Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments. However, be aware that excessively high temperatures can promote catalyst decomposition (formation of palladium black). 2. Solvent Screening: Test different solvents such as 1,4-dioxane, toluene, or DMF, ensuring they are anhydrous and degassed. 3. Base Screening: The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous.[1] |
Issue 2: Significant Formation of Side Products
Symptoms: The desired product is formed, but significant quantities of byproducts complicate purification and reduce the overall yield. Common side products include mono-brominated species, dehalogenated nicotinate, and homo-coupled products.
| Possible Cause | Troubleshooting Steps |
| Dehalogenation (Hydrodebromination) | The bromine atom is replaced by a hydrogen atom. This is often caused by palladium-hydride species generated from the base or solvent.[5] |
| Solution: 1. Choice of Base: Avoid strong bases like alkoxides (e.g., NaOtBu) which are known to promote the formation of hydride species. Use milder carbonate or phosphate bases.[1] 2. Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway. | |
| Homo-coupling | Two molecules of the boronic acid/ester (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) react with each other. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[4] |
| Solution: 1. Rigorous Degassing: Thoroughly deoxygenate all reagents and solvents. 2. Use a Pd(0) Source: Direct use of a Pd(0) catalyst can minimize homo-coupling that occurs during the in situ reduction of Pd(II) species.[4] 3. Copper-Free Sonogashira: For Sonogashira reactions, switching to a copper-free protocol can eliminate the primary pathway for alkyne dimerization (Glaser coupling).[6][7] | |
| Lack of Selectivity (in mono-functionalization) | In reactions aiming to functionalize only one of the C-Br bonds, a mixture of mono- and di-substituted products is obtained. The C4-Br bond is generally more reactive in Suzuki couplings. |
| Solution: 1. Control Stoichiometry: Use a slight deficiency or 1.0 equivalent of the coupling partner relative to this compound. 2. Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. 3. Ligand Choice: Certain ligands can favor mono-arylation. Screening may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue with this compound?
A1: The primary challenge arises from the pyridine nitrogen atom, which is a Lewis base.[7] This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle. This is a common issue for pyridine-based substrates in cross-coupling reactions.[1]
Q2: Which bromine (at C4 or C6) is more reactive in a Suzuki-Miyaura coupling?
A2: Generally, in pyridine systems, the C4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. Therefore, the C4-Br bond is expected to be more reactive than the C6-Br bond in Suzuki-Miyaura couplings. Selective mono-functionalization at the C4 position is often achievable under carefully controlled conditions.
Q3: My reaction mixture turns black. What does this indicate and what should I do?
A3: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition where the active Pd(0) species agglomerate into inactive nanoparticles. This can be caused by high temperatures, an insufficient amount of stabilizing ligand, or impurities. To mitigate this, you can try increasing the ligand-to-palladium ratio, using a more robust ligand, lowering the reaction temperature, or ensuring all reagents and solvents are pure and anhydrous.[1]
Q4: Can I reuse the palladium catalyst after a reaction with this compound?
A4: Reusability is challenging due to the potential for irreversible catalyst poisoning by the pyridine substrate. If deactivation is due to poisoning, regeneration is generally not feasible for homogeneous catalysts. For heterogeneous catalysts, some regeneration protocols might be possible but would require specific investigation. It is generally recommended to use a fresh batch of catalyst for each reaction to ensure reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the mono-arylation of this compound at the C4 position. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
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1,4-Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the catalyst/ligand mixture.
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Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS.
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Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)
This protocol is for the mono-alkynylation at the C4 position and is designed to minimize homo-coupling side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N, as solvent and base)
-
THF (optional co-solvent, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (and THF if used).
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
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Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Data Presentation
Table 1: Catalyst System Performance in Suzuki Coupling of this compound with Phenylboronic Acid (Illustrative Data)
| Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield of 4-phenyl-6-bromonicotinate (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| Pd(dppf)Cl₂ (3) | (inbuilt) | Cs₂CO₃ | DMF | 90 | 16 | 78 |
| Pd(PPh₃)₄ (5) | (inbuilt) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 65 |
Note: This data is illustrative, based on typical outcomes for similar substrates, and serves as a guide for optimization.
Visualizations
Caption: Catalyst poisoning by pyridine nitrogen coordination.
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4,6-dibromonicotinate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of Methyl 4,6-dibromonicotinate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the chemical formula and molecular weight of this compound?
The chemical formula for this compound is C₇H₅Br₂NO₂, and its molecular weight is 294.94 g/mol .[1]
Q2: What are the common starting materials for the synthesis of brominated nicotinate derivatives?
Common starting materials include nicotinic acid, methyl nicotinate, or hydroxy-nicotinate derivatives. For instance, methyl 4-bromo-6-methylnicotinate can be synthesized from methyl 4-hydroxy-6-methylnicotinate.[2]
Q3: What are the typical brominating agents used for nicotinic acid derivatives?
Common brominating agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and phosphorus oxybromide (POBr₃).[2][3] The choice of reagent can influence the reaction's selectivity and vigor.
Q4: What are the potential side reactions during the bromination of methyl nicotinate?
Potential side reactions include the formation of mono-brominated or poly-brominated products.[3] For example, incomplete bromination will yield mono-bromo derivatives, while excessive brominating agent can lead to the introduction of more than two bromine atoms, if other positions are available for substitution. The formation of regioisomers is also a possibility depending on the directing effects of the substituents on the pyridine ring.
Q5: How can I monitor the progress of the bromination reaction?
Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3] These methods help in tracking the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | The bromination of the electron-deficient pyridine ring often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction temperature is maintained at the recommended level as determined by literature or optimization experiments. |
| Inadequate Brominating Agent | The activity of the brominating agent can diminish over time. Use a fresh, high-purity brominating agent. Ensure the stoichiometry is appropriate; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.[3] |
| Poor Quality Starting Material | Impurities in the starting methyl nicotinate can inhibit the reaction or lead to the formation of undesired byproducts. Verify the purity of the starting material before use. |
| Reaction Time is Too Short | Bromination reactions of pyridines can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using chromatography to determine the optimal reaction time.[3] |
Problem 2: Formation of Multiple Products (Low Purity)
| Possible Cause | Suggested Solution |
| Over-bromination or Under-bromination | Carefully control the stoichiometry of the brominating agent. For dibromination, a molar ratio of at least 2:1 (brominating agent:substrate) is required. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent further bromination.[3] |
| Incorrect Reaction Temperature | Excessively high temperatures can lead to less selective reactions and the formation of byproducts. Optimize the temperature to favor the formation of the desired 4,6-dibromo isomer. |
| Non-optimal Solvent | The choice of solvent can influence the selectivity of the bromination. Common solvents for bromination include strong acids like sulfuric or oleum, which can also act as catalysts. The polarity of the solvent can affect the reactivity of the pyridine ring. |
Experimental Protocols
Illustrative Synthesis of a Dibrominated Nicotinate Derivative
This protocol is a general guideline for the dibromination of methyl nicotinate and should be optimized for specific laboratory conditions.
Materials:
-
Methyl nicotinate
-
Fuming sulfuric acid (oleum)
-
Liquid Bromine (Br₂)
-
Sodium bisulfite solution
-
Sodium hydroxide solution
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Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add fuming sulfuric acid. Cool the flask in an ice bath.
-
Addition of Substrate: Slowly add methyl nicotinate to the stirred, cold acid.
-
Addition of Brominating Agent: From the dropping funnel, add liquid bromine dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction: After the addition is complete, slowly warm the mixture to the desired reaction temperature (this will require optimization, potentially in the range of 100-150°C) and stir for several hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Quenching: Quench any unreacted bromine by the slow addition of a sodium bisulfite solution.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. Extract the product into an organic solvent like dichloromethane.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters for Bromination of Nicotinic Acid Derivatives (Note: This table provides representative data from related reactions and should be used as a starting point for optimization.)
| Parameter | Value/Range | Notes |
| Starting Material | Methyl nicotinate | Purity should be >98% |
| Brominating Agent | Bromine (Br₂) in Oleum | Other agents like NBS can be used, but conditions will vary. |
| Molar Ratio (Br₂:Substrate) | 2.1 - 2.5 : 1 | A slight excess of bromine is used to ensure complete dibromination. |
| Solvent | Fuming Sulfuric Acid (Oleum) | Acts as both solvent and catalyst. |
| Reaction Temperature | 100 - 150 °C | Temperature optimization is critical for yield and selectivity. |
| Reaction Time | 6 - 24 hours | Monitor reaction progress to determine completion. |
| Typical Yield | 50 - 70% | Yields are highly dependent on optimized conditions and purification. |
| Purification Method | Column Chromatography / Recrystallization | Choice depends on the purity of the crude product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Methyl 4,6-dibromonicotinate Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4,6-dibromonicotinate in cross-coupling reactions, with a specific focus on the removal of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What are homocoupling byproducts in the context of this compound cross-coupling reactions?
A1: Homocoupling byproducts are undesired molecules formed when two identical molecules of the coupling partner (e.g., a boronic acid or its ester) react with each other instead of with the primary substrate, this compound. This results in the formation of a symmetrical biaryl or other dimer derived from your coupling partner, which can complicate purification and reduce the yield of your desired product.
Q2: What are the primary causes of homocoupling byproduct formation in palladium-catalyzed cross-coupling reactions?
A2: The formation of homocoupling byproducts is often promoted by the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of organoboron reagents. Additionally, the palladium(II) precatalyst, before its reduction to the active palladium(0) species, can mediate the homocoupling of the boronic acid derivative.
Q3: How can I minimize the formation of homocoupling byproducts during my Suzuki-Miyaura reaction with this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Thorough Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent and reaction mixture prior to adding the palladium catalyst. A nitrogen subsurface sparge is a particularly effective method.[1][2]
-
Use of a Pd(0) Catalyst: Instead of a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Slow Addition of Reagents: A slow addition of the boronic acid or boronate ester can help to maintain a low concentration of the organoboron reagent in the reaction mixture, thereby disfavoring the homocoupling side reaction.[1]
-
Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to control the concentration of Pd(II) species, further suppressing homocoupling.[1][2]
Q4: My desired mono-arylated product and the homocoupling byproduct have very similar polarities. How can I effectively separate them?
A4: Separating compounds with similar polarities is a common challenge in purifying cross-coupling reaction products. Here are some recommended techniques:
-
Meticulous Column Chromatography: Use a long column with a shallow solvent gradient. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve the best possible separation. For substituted nicotinates, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are often effective.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. You may need to screen various solvents or solvent mixtures (e.g., ethanol/water, acetone/hexanes) to find conditions where the desired product has significantly different solubility from the homocoupling byproduct at different temperatures. Note that pyridine-containing compounds can sometimes be challenging to crystallize.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of homocoupling byproduct observed by TLC/LC-MS. | 1. Incomplete degassing of the reaction mixture. 2. Use of a Pd(II) precatalyst promoting homocoupling. 3. High concentration of the organoboron reagent. | 1. Ensure thorough degassing with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[1][2] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). 3. Add the organoboron reagent slowly to the reaction mixture using a syringe pump.[1] |
| Difficult separation of the desired product and homocoupling byproduct by column chromatography. | The two compounds have very similar polarities. | 1. Optimize the solvent system using TLC, aiming for a significant difference in Rf values. 2. Use a longer chromatography column and a very shallow elution gradient. 3. Consider reverse-phase chromatography if normal-phase is ineffective. |
| Product oils out during recrystallization. | The chosen solvent system is not ideal, or impurities are preventing crystallization. | 1. Try a different solvent or a mixture of solvents. Common recrystallization solvents for aromatic compounds include ethanol, ethyl acetate, hexanes, and toluene, or mixtures thereof. 2. Attempt to further purify the crude product by column chromatography before recrystallization. |
| Low yield of the desired mono-substituted product and presence of di-substituted byproduct. | The second bromine atom on the nicotinic ester is also reacting. | 1. Carefully control the stoichiometry of the organoboron reagent (use close to 1.0 equivalent). 2. Lower the reaction temperature to improve selectivity. 3. Choose a catalyst and ligand system known for selective mono-arylation of dihalo-pyridines. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction of this compound
This protocol incorporates best practices to minimize the formation of homocoupling byproducts.
1. Reaction Setup and Degassing:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the chosen solvent (e.g., 1,4-dioxane/water mixture).
-
Equip the flask with a condenser and a gas inlet.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for at least 30 minutes.
2. Catalyst Addition and Reaction:
-
While maintaining a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
3. Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical starting solvent system would be a gradient of hexane and ethyl acetate. The exact gradient should be determined by TLC analysis of the crude mixture.
-
Recrystallization: If the product from column chromatography is a solid and still contains impurities, further purification can be achieved by recrystallization from a suitable solvent system.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing homocoupling side reaction.
Caption: General workflow for the purification of cross-coupling products.
References
- 1. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Stability of Methyl 4,6-dibromonicotinate under reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Methyl 4,6-dibromonicotinate in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For extended storage, refrigeration is recommended. The compound should be protected from moisture, light, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways are hydrolysis of the methyl ester and nucleophilic aromatic substitution of the bromine atoms.
-
Ester Hydrolysis: This is a common degradation route for esters, which can be catalyzed by either acid or base, yielding 4,6-dibromonicotinic acid and methanol.[5] The reaction is typically much faster under basic conditions and is effectively irreversible.[5]
-
Nucleophilic Substitution: The pyridine ring is electron-deficient, making the carbon atoms bonded to the bromine atoms susceptible to attack by nucleophiles.[6] Strong nucleophiles present in a reaction mixture can potentially displace one or both bromine atoms.
Q3: How stable is this compound under acidic and basic conditions?
A3: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Basic Conditions: The compound will readily hydrolyze in the presence of strong aqueous bases like sodium hydroxide.[5] This base-catalyzed hydrolysis (saponification) is generally a fast and irreversible one-way reaction.[5] For reactions requiring a base, non-nucleophilic and milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in anhydrous solvents are recommended to minimize this side reaction.[7][8]
-
Acidic Conditions: Acid-catalyzed hydrolysis can also occur, typically by heating the ester with a dilute non-nucleophilic acid (e.g., dilute sulfuric acid).[5] This reaction is reversible, and the presence of excess water will drive the equilibrium towards the hydrolysis products.[5]
Q4: What are the observable signs of compound degradation?
A4: While visual signs like a change in color or texture can indicate degradation, significant decomposition can occur without any visible change.[4] The most reliable method for assessing purity and detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from potential impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation products like 4,6-dibromonicotinic acid.
Troubleshooting Guides for Common Reactions
This section addresses specific challenges that may arise when using this compound in common synthetic transformations.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
-
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions | Citations |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium catalyst and ligand. Ensure phosphine ligands have been stored properly under an inert atmosphere to prevent oxidation. | [9][10] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., via sparging with argon/nitrogen or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. Oxygen can deactivate the Pd(0) catalyst. | [9][11] |
| Ester Hydrolysis | Use anhydrous solvents. If an aqueous base is required, consider switching to milder, non-aqueous conditions with bases like K₃PO₄ or KF. | [7] |
| Low Reaction Temperature | For aryl bromides, oxidative addition can be the rate-limiting step. Gradually increase the reaction temperature. Sonogashira couplings with aryl bromides may require temperatures up to 100 °C. | [12] |
| Poor Reagent Solubility | Select a solvent system in which all reactants are fully soluble at the reaction temperature. For Suzuki couplings, co-solvents like dioxane, THF, or DMF with water are common. | [7] |
| Hydrodehalogenation | This side reaction replaces a bromine atom with hydrogen. Try screening different phosphine ligands, using a weaker base, or lowering the reaction temperature. | [10] |
Issue 2: Significant Formation of 4,6-dibromonicotinic acid Byproduct
-
Symptoms: A significant new spot appears on TLC, or a new peak is observed in LC-MS corresponding to the hydrolyzed product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions | Citations |
| Strongly Basic/Aqueous Conditions | Avoid using strong hydroxide bases (e.g., NaOH, KOH) with aqueous co-solvents. Switch to anhydrous organic solvents (e.g., DMF, Dioxane, Toluene) with a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | [5][7] |
| Prolonged Reaction Time at High Temperature | If hydrolysis is suspected even under milder conditions, try reducing the reaction time or temperature. Monitor the reaction progress closely to stop it upon completion of the desired transformation. | [9] |
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)
-
Symptoms: Formation of byproducts where a bromine atom has been displaced by a nucleophile present in the reaction mixture (e.g., an amine base, solvent-derived species).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions | Citations |
| Use of Nucleophilic Base/Solvent | Avoid highly nucleophilic amine bases like triethylamine in high concentrations at elevated temperatures if SNAr is a concern. Consider sterically hindered, non-nucleophilic bases. Be aware that solvents like DMF can decompose at high temperatures to generate nucleophilic species. | [12] |
| High Reaction Temperature | SNAr reactions are often accelerated by heat. If the desired reaction (e.g., cross-coupling) can proceed at a lower temperature, reducing the heat may suppress the SNAr side reaction. |
Experimental Protocols
Protocol 1: General Method for Assessing Stability via HPLC
This protocol provides a framework for evaluating the stability of this compound under representative acidic, basic, and neutral conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Preparation of Test Solutions:
-
Acidic: Dilute the stock solution with a solution of 0.1 M HCl in 50:50 acetonitrile/water.
-
Basic: Dilute the stock solution with a solution of 0.1 M NaOH in 50:50 acetonitrile/water.
-
Neutral: Dilute the stock solution with a 50:50 acetonitrile/water mixture.
-
-
Incubation: Store the test solutions at a controlled temperature (e.g., ambient temperature and an elevated temperature like 50 °C).
-
Time-Point Analysis:
-
Inject an aliquot of each solution onto a suitable HPLC system (e.g., C18 column) immediately after preparation (T=0).
-
Continue to inject aliquots at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound (this compound) over time.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Monitor for the appearance of new peaks, which would indicate degradation products. The primary hydrolysis product, 4,6-dibromonicotinic acid, should have a different retention time.
-
Visualizations
References
- 1. airgas.com [airgas.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Minimizing Debromination of Methyl 4,6-dibromonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of debromination when working with Methyl 4,6-dibromonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This process, also known as hydrodebromination, leads to the formation of byproducts such as Methyl 4-bromonicotinate, Methyl 6-bromonicotinate, or the fully debrominated Methyl nicotinate. This is problematic as it reduces the yield of the desired substituted product, consumes the starting material, and introduces impurities that can be difficult to separate, complicating the overall synthetic route.[1]
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: Debromination, particularly in the context of palladium-catalyzed cross-coupling reactions, is often caused by the in-situ formation of palladium-hydride (Pd-H) species.[2] These reactive intermediates can reductively cleave the carbon-bromine (C-Br) bond. Key factors that promote the formation of Pd-H species and subsequent debromination include:
-
Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can facilitate the formation of hydride species.[2]
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1][3]
-
Hydride Sources: Protic solvents (e.g., alcohols), residual water, or certain reagents can act as hydride donors in the reaction mixture.[3]
-
Catalyst and Ligand System: The choice of palladium source and ligand can influence the propensity for debromination. Some systems are more prone to generating hydride intermediates or participating in reductive elimination pathways that lead to debromination.[1][4]
Q3: Which bromine atom, at the C4 or C6 position, is more reactive and more susceptible to debromination?
A3: In dihalogenated pyridines, the halogen atom at a position alpha to the ring nitrogen (C2 or C6) is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Br bond and makes the carbon more electrophilic. Therefore, for this compound, the bromine at the C6 position is expected to be more reactive than the bromine at the C4 position. Consequently, selective mono-functionalization typically occurs at the C6 position. This higher reactivity also implies that the C6-Br bond may be more susceptible to the competing debromination side reaction under certain conditions.
Q4: How can I detect and quantify the extent of debromination?
A4: The most effective methods for identifying and quantifying debrominated byproducts are analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] These methods allow for the separation of the starting material, desired product, and debrominated species, with mass spectrometry confirming their identities. ¹H NMR spectroscopy can also be used to detect and quantify these species by integrating the characteristic signals of the pyridine ring protons for each compound.[1]
Q5: I am observing significant debromination in my reaction. What is the first and most effective change I should make to my protocol?
A5: The first parameters to investigate are the base and the reaction temperature. Switching from a strong base, such as an alkoxide, to a milder inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective initial step to suppress the formation of hydride species that lead to debromination.[2][5] Concurrently, lowering the reaction temperature can significantly improve selectivity by disfavoring the undesired debromination pathway.[5]
Troubleshooting Guides
This section provides systematic approaches to diagnose and mitigate debromination in common palladium-catalyzed cross-coupling reactions.
Issue: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of Methyl 4-bromonicotinate and/or Methyl 6-bromonicotinate is observed by LC-MS or ¹H NMR.
-
Low yield of the desired mono- or di-arylated product.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Issue: Debromination in Sonogashira Coupling
Symptoms:
-
Formation of mono-debrominated alkynyl nicotinates or fully debrominated methyl nicotinate.
-
Significant amounts of alkyne homocoupling (Glaser coupling) may also be observed.[6]
Troubleshooting Steps:
-
Switch to Copper-Free Conditions: The copper(I) co-catalyst can sometimes promote side reactions.[7] Employing a copper-free Sonogashira protocol can mitigate this.
-
Base Selection: Use a milder amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of stronger bases.
-
Ligand Choice: For challenging substrates, screening different phosphine ligands or using N-heterocyclic carbene (NHC) palladium complexes can improve selectivity.[8]
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the consumption of the starting material, even if it requires longer reaction times.
Issue: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
The primary byproduct is the hydrodehalogenated starting material (mono- or di-debrominated Methyl nicotinate).
-
Low conversion to the desired aminated product.
Troubleshooting Steps:
-
Base Optimization: This is often the most critical parameter. Strong alkoxide bases are common but can be a major source of debromination.[4] Switching to a weaker base like K₃PO₄ or Cs₂CO₃ is highly recommended.
-
Ligand Selection: The choice of ligand is crucial for an efficient Buchwald-Hartwig amination.[9] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination over the competing debromination pathway.[4]
-
Solvent Purity: Ensure the use of strictly anhydrous and deoxygenated solvents to prevent the formation of Pd-H species.
Data Presentation
The following tables provide representative data illustrating how changes in reaction parameters can influence the outcome of cross-coupling reactions on bromopyridine substrates, with a focus on minimizing debromination. (Note: Data is illustrative and based on trends observed for similar compounds in the literature, as specific quantitative data for this compound is limited).
Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling of a Bromopyridine
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | NaOt-Bu | Dioxane/H₂O | 100 | 45 | 35 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 10 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 88 | <5 |
Table 2: Effect of Temperature and Ligand on Buchwald-Hartwig Amination of a Bromopyridine
| Entry | Ligand | Base | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | Cs₂CO₃ | 110 | 55 | 25 |
| 2 | XPhos | Cs₂CO₃ | 110 | 92 | <5 |
| 3 | XPhos | Cs₂CO₃ | 80 | 85 | <2 |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, optimized to minimize the risk of debromination.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C6 Position
This protocol is designed for the selective reaction at the more reactive C6 position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-8 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: desired cross-coupling vs. debromination.
Caption: Relative reactivity of the C-Br bonds in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N -heterocyclic carbene ligands - RSC Advances (RSC Publishing) DOI:10.1039/C5RA10561G [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Analysis of Methyl 4,6-dibromonicotinate Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the reaction progress of Methyl 4,6-dibromonicotinate.
Troubleshooting Guides
This section addresses common issues encountered during the TLC analysis of reactions involving this compound.
Issue 1: No Spots are Visible on the TLC Plate
-
Question: I've run my TLC, but after visualization under a UV lamp, I cannot see any spots for my reaction mixture or starting material. What should I do?
-
Answer:
-
Confirm Compound UV Activity: this compound and many of its aromatic products are UV-active and should appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[1][2][3] If you are unsure about your product's UV activity, try a more general visualization technique.
-
Concentration Issues: Your sample may be too dilute.[4] Try concentrating the sample you are spotting by spotting the same location multiple times, allowing the solvent to dry completely between applications.
-
Alternative Visualization: If UV light fails, use a secondary, destructive visualization method. An iodine chamber is a good general-purpose choice for many organic compounds and works by forming colored complexes.[1] Another option for a wide range of functional groups is a potassium permanganate (KMnO₄) stain, which will react with oxidizable groups to produce yellow-brown spots on a purple background.
-
Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of eluting up the plate.
-
Issue 2: Streaking or Elongated Spots
-
Question: My spots are appearing as long streaks rather than tight, circular spots. How can I fix this?
-
Answer:
-
Sample Overloading: This is the most common cause of streaking. Your sample is too concentrated. Dilute the sample solution before spotting it on the TLC plate.
-
Insoluble Material: Your sample may contain material that is not fully soluble in the spotting solvent. Ensure your sample is completely dissolved before spotting.
-
Acidic Silica and Basic Pyridine: Pyridine derivatives can interact strongly with the acidic silica gel stationary phase, leading to tailing (a form of streaking). To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve spot shape.
-
Compound Instability: The compound may be degrading on the silica plate. If you suspect this, minimizing the time the plate is exposed to air and developing it promptly can help.
-
Issue 3: Poor Separation of Spots (Spots are too close together)
-
Question: My starting material and product spots are running very close to each other, making it difficult to assess reaction completion. How can I improve the separation?
-
Answer:
-
Adjust Eluent Polarity: The polarity of your mobile phase is critical for good separation.
-
If your spots are clustered near the top of the plate (high Rf values), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5]
-
If your spots are clustered near the bottom of the plate (low Rf values), your eluent is not polar enough. Increase the proportion of the more polar solvent.[5]
-
-
Try a Different Solvent System: If adjusting the ratio of your current eluent system doesn't provide adequate separation, you may need to change the solvents entirely to exploit different intermolecular interactions. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
Double Development: After running the TLC plate in one solvent system, remove it, dry it completely, and then run it again in the same solvent system. This can sometimes improve the resolution of spots that are close together.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for TLC analysis of a Suzuki coupling reaction with this compound?
A1: A common and effective starting eluent for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an optimal Rf value for your starting material (ideally between 0.2 and 0.4).
Q2: How can I differentiate between the starting material, the mono-substituted product, and the di-substituted product on a TLC plate?
A2: In a typical Suzuki coupling reaction on this compound, the polarity of the compounds will decrease as the bromine atoms are replaced by less polar aryl or alkyl groups. Therefore, you would expect to see the following trend in Rf values on a normal-phase silica TLC plate:
-
Di-substituted product: Highest Rf value (least polar)
-
Mono-substituted product: Intermediate Rf value
-
This compound (Starting Material): Lowest Rf value (most polar of the three)
Q3: What are some common byproducts I might see on my TLC plate during a Suzuki reaction?
A3: Besides the expected products, you may observe spots corresponding to:
-
Homocoupling of the boronic acid: This results in a biaryl byproduct derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.[6]
-
Dehalogenation of the starting material: A reaction where one of the bromine atoms is replaced by a hydrogen atom.
-
Protodeborylation of the boronic acid: The boronic acid reacts with a proton source (like water) to cleave the carbon-boron bond, resulting in the corresponding arene.[4][7]
Q4: My reaction involves the hydrolysis of the methyl ester. How will this affect the TLC?
A4: The hydrolysis of the methyl ester to the corresponding carboxylic acid will dramatically increase the polarity of the molecule. The resulting 4,6-dibromonicotinic acid will have a very low Rf value and may even remain on the baseline in many common eluent systems. To visualize it effectively, you might need to use a more polar eluent system, potentially including a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and to improve spot shape. A bromocresol green stain can be particularly effective for visualizing acidic compounds.[1]
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of a Suzuki Coupling Reaction
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Close the chamber and allow it to saturate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of your starting material, this compound, in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot it in the "SM" lane.
-
Using a new capillary tube, spot the reaction mixture in the "RM" lane.
-
In the "C" lane, first spot the starting material, and then, on top of the same spot, spot the reaction mixture. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the eluent level is below the baseline. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2] If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Analyze the Results: Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of new, higher Rf spots indicate the progress of the reaction.
Data Presentation
Table 1: Representative Rf Values for a Suzuki Coupling Reaction of this compound
Eluent System: 4:1 Hexane:Ethyl Acetate on Silica Gel
| Compound | Structure | Expected Polarity | Estimated Rf Value | Appearance under UV (254 nm) |
| This compound (Starting Material) | High | 0.35 | Dark Spot | |
| Methyl 4-bromo-6-phenylnicotinate (Mono-substituted Product) | Medium | 0.50 | Dark Spot | |
| Methyl 4,6-diphenylnicotinate (Di-substituted Product) | Low | 0.65 | Dark Spot | |
| Biphenyl (Homocoupling Byproduct) | Very Low | 0.80 | Dark Spot | |
| 4,6-dibromonicotinic acid (Hydrolysis Byproduct) | Very High | ~0.05 (or baseline) | Dark Spot |
Note: These are estimated Rf values for illustrative purposes. Actual Rf values may vary depending on the specific reaction conditions, TLC plate manufacturer, and chamber saturation.
Mandatory Visualization
Caption: Troubleshooting workflow for common TLC analysis issues.
Caption: Logical workflow for monitoring reaction progress using TLC.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Methyl 4,6-dibromonicotinate
This guide provides a detailed ¹H NMR analysis of Methyl 4,6-dibromonicotinate, a versatile scaffold in drug discovery and development. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted analysis based on empirical data from structurally related analogs. By comparing the ¹H NMR data of Methyl nicotinate and its mono-brominated derivatives, we can effectively demonstrate the influence of bromine substitution on the chemical shifts of the pyridine ring protons. This comparative approach offers valuable insights for researchers and scientists in the fields of medicinal chemistry and organic synthesis for the structural characterization of similar compounds.
Structural Analysis and Proton Assignment
The structure of this compound features a pyridine ring with bromine substituents at the 4 and 6 positions and a methyl ester group at the 3-position. The key proton signals correspond to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.
Caption: Structure of this compound with proton labeling.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for Methyl nicotinate and its mono-brominated analogs, alongside the predicted data for this compound. All chemical shifts are reported in parts per million (ppm) relative to a standard reference. The data for the analogs is crucial for understanding the electronic effects of the bromine substituents on the pyridine ring.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) | Solvent |
| Methyl nicotinate | 9.23 (s) | 8.29 (d) | 7.39 (dd) | 8.78 (d) | 3.96 (s) | CDCl₃ |
| Methyl 6-bromonicotinate | 9.00 (d) | 8.25 (dd) | 7.42 (d) | - | 3.96 (s) | Not Specified |
| Methyl 4-bromo-6-methylnicotinate | 8.79 (s) | - | 7.40 (s) | CH₃: 2.47 | 3.85 (s) | CDCl₃ |
| This compound (Predicted) | 8.95 (s) | - | 7.75 (s) | - | 3.90 (s) | CDCl₃ |
Data for comparison compounds sourced from publicly available chemical databases. Predicted data for this compound is based on the additive effects of bromine substitution observed in the analogs.
Discussion of Substituent Effects
The comparison of the ¹H NMR data reveals a significant downfield shift of the aromatic protons upon bromination. This is attributed to the electron-withdrawing inductive effect of the bromine atoms, which deshields the adjacent protons, causing them to resonate at a lower magnetic field.
-
Effect of Bromine at C-6: In Methyl 6-bromonicotinate, the H-2 proton signal appears at 9.00 ppm, showing a slight upfield shift compared to Methyl nicotinate (9.23 ppm). Conversely, the H-4 and H-5 protons experience a downfield shift.[1]
-
Effect of Bromine at C-4: In Methyl 4-bromo-6-methylnicotinate, the H-2 proton is observed at 8.79 ppm, and the H-5 proton is at 7.40 ppm. The presence of the electron-donating methyl group at the 6-position influences the chemical shifts.
-
Predicted Spectrum of this compound: Based on the observed trends, the ¹H NMR spectrum of this compound is predicted to show two singlets for the aromatic protons. The H-2 proton is expected to appear around 8.95 ppm, and the H-5 proton around 7.75 ppm. The methyl ester protons should appear as a singlet around 3.90 ppm. The absence of adjacent protons for H-2 and H-5 results in singlet multiplicity for both signals.
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]
-
To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (0 ppm).[3]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR of Methyl 4,6-dibromonicotinate
For researchers and professionals in drug development and chemical synthesis, understanding the precise structure of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful tool for elucidating the carbon framework of organic compounds. This guide provides a comparative analysis of the 13C NMR spectral data for Methyl 4,6-dibromonicotinate, a halogenated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted 13C NMR spectrum and compares it with the experimentally determined spectra of related, commercially available analogs: Methyl nicotinate and Methyl 6-methylnicotinate.
Comparative Analysis of 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for Methyl nicotinate and Methyl 6-methylnicotinate. The data is presented to highlight the influence of substituent patterns on the chemical shifts of the pyridine ring and the methyl ester group.
| Carbon Atom | This compound (Predicted, ppm) | Methyl nicotinate (Experimental, ppm) | Methyl 6-methylnicotinate (Experimental, ppm) |
| C2 | 151.2 | 151.0 | 157.7 |
| C3 | 128.5 | 126.9 | 122.9 |
| C4 | 142.1 | 137.1 | 137.0 |
| C5 | 118.9 | 123.5 | 118.6 |
| C6 | 148.7 | 153.3 | 148.1 |
| C=O | 164.3 | 165.8 | 166.2 |
| OCH3 | 53.0 | 52.4 | 52.2 |
Note: The predicted spectrum for this compound was generated using advanced computational algorithms. Experimental data for Methyl nicotinate and Methyl 6-methylnicotinate are sourced from publicly available spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like a substituted methyl nicotinate.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the temperature, typically to 25 °C.
3. Data Acquisition:
-
Select a standard proton-decoupled 13C NMR pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform a baseline correction to ensure a flat baseline.
-
Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the predicted and experimental 13C NMR data.
Caption: Workflow for Comparative 13C NMR Analysis.
The Strategic Advantage of Methyl 4,6-dibromonicotinate in Complex Pyridine Synthesis
For researchers and professionals in drug development and synthetic chemistry, the precise construction of highly substituted pyridine cores is a frequent challenge. Methyl 4,6-dibromonicotinate emerges as a superior building block for this purpose, offering distinct advantages over other brominated pyridines. Its unique substitution pattern allows for controlled, sequential functionalization, paving the way for the efficient synthesis of complex, multi-substituted nicotinic acid derivatives.
The key to the utility of this compound lies in the differential reactivity of its two bromine atoms at the C4 and C6 positions. This disparity, governed by both electronic and steric factors, can be exploited in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different substituents in a stepwise manner. This level of control is often not achievable with symmetrically substituted pyridines like 2,6- or 3,5-dibromopyridine, or is less predictable with other asymmetrically substituted isomers.
Comparative Reactivity in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The reactivity of the carbon-bromine bond in this reaction is highly dependent on its position on the pyridine ring.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The general reactivity trend for halogens is I > Br > Cl, making brominated pyridines highly useful substrates. For di-substituted pyridines, the position of the halogen influences the ease of this oxidative addition. Halides at the 2- and 6-positions (α-positions) and the 4-position (γ-position) of the pyridine ring are generally more reactive than those at the 3- and 5-positions (β-positions) due to the electron-withdrawing nature of the ring nitrogen.
In the case of this compound, both bromine atoms are at activated positions. However, subtle differences in their electronic and steric environments allow for selective reactions. The C6 position is adjacent to the nitrogen atom, which significantly influences its electronic properties. The C4 position, while also activated, is in a different electronic environment. This difference can be harnessed to achieve selective mono-functionalization by carefully choosing the reaction conditions.
Below is a qualitative comparison of the expected reactivity of this compound with other common dibrominated pyridines in Suzuki-Miyaura coupling.
| Substrate | Potential for Selective Mono-arylation | Key Differentiating Factors |
| This compound | High | Differential reactivity of C4 and C6 positions allows for sequential introduction of two different aryl groups. |
| 2,6-Dibromopyridine | Moderate | Symmetrical molecule; achieving selective mono-arylation can be challenging and often requires careful control of stoichiometry and reaction conditions. |
| 3,5-Dibromopyridine | Low | Both bromine atoms are at the less reactive β-positions, generally requiring more forcing reaction conditions. Selective mono-arylation is difficult. |
| 2,4-Dibromopyridine | High | The C2 position is generally more reactive than the C4 position, allowing for selective mono-arylation at C2. |
Experimental Protocols for Sequential Functionalization
While specific, direct comparative studies on the sequential functionalization of this compound are not abundant in the literature, the following generalized protocols are based on established methodologies for the selective Suzuki-Miyaura coupling of other di-brominated pyridines. These serve as a robust starting point for developing a selective, sequential cross-coupling strategy.
Protocol 1: Selective Mono-arylation of this compound
This protocol aims to achieve a selective reaction at one of the bromine positions, typically the more reactive one under milder conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-arylated product.
Protocol 2: Second Arylation of the Mono-arylated Intermediate
This protocol is for the introduction of a second, different aryl group at the remaining bromine position.
Materials:
-
Mono-arylated intermediate from Protocol 1 (1.0 equiv)
-
Second arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the mono-arylated intermediate, the second arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a higher temperature than Protocol 1 (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the di-arylated product.
Visualizing the Synthetic Strategy
The following diagrams illustrate the principles of Suzuki-Miyaura coupling and the proposed workflow for the sequential functionalization of this compound.
A Comparative Guide to HPLC Purity Validation of Methyl 4,6-dibromonicotinate
The determination of purity for pharmaceutical intermediates like Methyl 4,6-dibromonicotinate is a critical step in drug development and manufacturing, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comprehensive comparison of a proposed HPLC method for the purity validation of this compound with other relevant analytical techniques, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. reference standard certification). While HPLC is often the method of choice for non-volatile and thermally labile compounds, other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) can offer complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase. | Provides structural information and quantification based on the signal intensity relative to a certified internal standard. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile analytes. | Provides structural confirmation and is a primary ratio method for purity assessment without needing a specific reference standard of the analyte.[1] |
| Specificity | High, capable of resolving the analyte from closely related impurities and degradation products. | Very high, especially when coupled with a Mass Spectrometer (MS). | High, provides structural information that can distinguish between isomers and structurally similar compounds. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, especially with specific detectors, reaching pg/mL levels. | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | Moderate to high, amenable to automation. | High, with fast analysis times for simple mixtures. | Lower, as sample preparation and data processing can be more time-consuming. |
| Limitations | Requires a suitable chromophore for UV detection. The analyte must be soluble in the mobile phase. | The analyte must be volatile and thermally stable, or derivable. | Requires a highly pure internal standard for accurate quantification. The instrument is more expensive and requires specialized expertise. |
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. Below is a proposed HPLC method for the purity analysis of this compound, alongside protocols for GC and qNMR for comparative purposes.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the determination of the purity of this compound and the quantification of its non-volatile impurities.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
-
-
Calculation of Purity: The purity is calculated by the area normalization method or by using a reference standard for a quantitative assay.
Gas Chromatography (GC) Method
This method is suitable for the identification and quantification of volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides an absolute measure of purity against a certified internal standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Data Acquisition: A sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay long enough to ensure full relaxation of all relevant nuclei.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Structural Elucidation of Methyl 4,6-dibromonicotinate Derivatives: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel pharmaceutical compounds, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of Methyl 4,6-dibromonicotinate and its derivatives. While a crystal structure for this compound itself is not publicly available, we will draw upon data from closely related analogs to illustrate the strengths and applications of each technique.
Introduction to Analytical Techniques
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides detailed information on bond lengths, bond angles, and intermolecular interactions.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C), offering insights into the connectivity and relative positions of atoms in a molecule in solution.[2]
Infrared (IR) spectroscopy measures the vibrations of molecular bonds, which are indicative of the functional groups present in a compound.[3][4]
Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and providing clues about its structure.[5][6]
Comparative Data Presentation
The following tables summarize the kind of quantitative data obtained from each technique. For X-ray crystallography, data from two derivatives of methyl nicotinate, 6-methylnicotinic acid and methyl 6-chloronicotinate, are presented as illustrative examples.[7] For spectroscopic methods, data for a related compound, Methyl 6-methylnicotinate, is provided.[8]
X-ray Crystallography Data of Methyl Nicotinate Derivatives
| Parameter | 6-Methylnicotinic Acid | Methyl 6-Chloronicotinate |
| Empirical Formula | C₇H₇NO₂ | C₇H₆ClNO₂ |
| Formula Weight | 137.14 | 171.58 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 3.878(1) | 7.458(2) |
| b (Å) | 13.634(3) | 11.134(3) |
| c (Å) | 11.838(3) | 9.219(2) |
| β (°) | 90.51(3) | 108.01(3) |
| Volume (ų) | 625.5(3) | 727.8(3) |
| Z | 4 | 4 |
| R-factor | 0.049 | 0.042 |
Data sourced from a technical guide on Methyl 6-methylnicotinate derivatives.[7]
Spectroscopic Data for Methyl 6-methylnicotinate
¹H NMR (Proton NMR) Data (in CDCl₃) [8]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |
| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |
| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |
| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |
| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |
Infrared (IR) Spectroscopy Data [8]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~1725 | Strong | C=O (Ester) Stretch |
| ~1600, ~1450 | Medium-Weak | C=C and C=N (Pyridine Ring) Stretch |
| ~1250 | Strong | C-O (Ester) Stretch |
Mass Spectrometry (MS) Data [8]
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular Ion) |
| 120 | [M - OCH₃]⁺ |
| 92 | [M - COOCH₃]⁺ |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth : Single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[1]
NMR Spectroscopy
-
Sample Preparation : 5-20 mg of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition : The NMR tube is placed in the spectrometer, and the ¹H and/or ¹³C spectra are acquired.
-
Data Processing : The raw data is Fourier transformed to produce the final spectrum, which is then phased and baseline corrected.
Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation : A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.[8]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded, followed by the spectrum of the sample. The instrument's software ratios the two to produce the final spectrum.[8]
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, often the mobile phase used for liquid chromatography.[8]
-
Data Acquisition : The sample is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which ionizes the molecules. The mass-to-charge ratios of the ions are then measured.[8]
Visualization of Experimental Workflows
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
X-ray crystallography provides an unparalleled level of detail for the solid-state structure of a molecule, offering definitive proof of its atomic arrangement. However, it is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques such as NMR, IR, and MS are complementary and indispensable for routine characterization. They provide crucial information about the molecular structure in solution and the gas phase, are generally faster, and do not require crystallization. A combined approach, utilizing both crystallography and spectroscopy, offers the most comprehensive understanding of a molecule's chemical and physical properties, which is essential for informed drug design and development.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Coupling of Methyl 4,6-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridinic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 4,6-dibromonicotinate serves as a versatile building block for the synthesis of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, regioselectivity, and overall success of these transformations. This guide provides an objective comparison of various palladium-based catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound and its analogs, supported by experimental data to facilitate catalyst selection and methods development.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The performance of several common palladium catalysts in the Suzuki coupling of dihalopyridines provides valuable insights into catalyst selection for this specific substrate.
Regioselectivity is a key consideration in the coupling of dihalopyridines. Generally, the reactivity of the halide positions on the pyridine ring is influenced by electronic and steric factors. For 4,6-dihalonicotinates, the 4-position is often more reactive towards oxidative addition to the palladium catalyst due to electronic effects.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Dihalopyridine Analogs
| Catalyst System (Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Arylboronic acid | Good to Excellent | Primarily affords the di-arylated product. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | Arylboronic acid | High | Selective for the mono-arylated product. |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | Arylboronic acid | High | Leads to the di-arylated product. |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Arylboronic acid | Effective | Effective for mono-arylation. |
| Pd-PEPPSI-IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | 2-Bromo-6-methylisonicotinaldehyde | Arylboronic acid | Good to Excellent | Effective for sterically hindered substrates. |
Note: The yields are based on studies of analogous dihalopyridines and serve as a predictive framework due to the limited direct comparative data for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-arylation, 2.4 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv per bromine)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes.
For dihalo-substrates like this compound, regioselectivity can often be achieved due to the differential reactivity of the halogen atoms. The C-I bond is generally more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. For a dibromo-substrate, selective mono-alkynylation may be possible by controlling stoichiometry and reaction conditions.
Table 2: Common Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst System (Precursor / Co-catalyst) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or other amines | THF or DMF | Room Temp to 65 | Good to Excellent | The classic and widely used system. |
| Pd(PPh₃)₄ / CuI | PPh₃ | Amine | Various | Room Temp to 100 | Good to Excellent | Effective for a broad range of substrates. |
| Pd(OAc)₂ / Ligand / CuI | Various phosphines | Amine | Various | Varies | Good to Excellent | Ligand choice can influence efficiency. |
| Copper-free systems | Specialized ligands | Amine | Various | Varies | Good to Excellent | Avoids issues with copper-acetylide homocoupling. |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The selection of the base is also critical and depends on the specific amine and aryl halide used.
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Good to Excellent | Bulky phosphine ligands are highly effective. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | A common bidentate ligand. |
| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | Moderate to Good | Can be effective for some substrates. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To aid in the conceptualization of the experimental processes and the relationships between different catalytic systems, the following diagrams are provided.
A Comparative Guide to Alternative Reagents for Methyl 4,6-dibromonicotinate in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating a substituted pyridine scaffold, Methyl 4,6-dibromonicotinate serves as a key building block. Its two reactive bromine atoms allow for sequential and regioselective functionalization through various cross-coupling reactions. However, the choice of starting material can significantly impact reaction efficiency, cost, and downstream processing. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols for key synthetic transformations.
The main alternatives to this compound are Methyl 4,6-dichloronicotinate and precursors to Methyl 4,6-bis(trifluoromethanesulfonyloxy)nicotinate , derived from Methyl 4,6-dihydroxynicotinate. The choice between these reagents hinges on a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
Executive Summary of Alternatives
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-OTf > C-Cl.[1][2] This trend dictates that aryl bromides are typically more reactive than the corresponding chlorides, undergoing oxidative addition to the palladium catalyst under milder conditions.[1] While this higher reactivity can be advantageous, it can also lead to challenges in controlling selectivity in polyhalogenated systems. Conversely, the lower reactivity of aryl chlorides often necessitates more forcing reaction conditions, but can offer cost benefits and opportunities for orthogonal functionalization.[1] Dihydroxypyridine derivatives, after conversion to their bis-triflate analogues, offer a reactive alternative to dihalopyridines.
Comparative Performance in Key Cross-Coupling Reactions
The utility of this compound and its alternatives is most evident in their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following sections provide a comparative overview of their performance in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of the dihalo-nicotinate substrate significantly influences the reaction conditions and outcomes.
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound (representative) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 / 4-12 | 85-95 (estimated) | [2] |
| Methyl 4,6-dichloronicotinate (representative) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 / 12-24 | 80-90 (estimated) | [1] |
| Methyl 4,6-bis(triflyloxy)nicotinate (representative) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 / 6 | 52-88 (regioselective) | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The higher reactivity of the C-Br bond generally makes this compound a more amenable substrate for this transformation compared to its dichloro counterpart, especially when milder reaction conditions are required.
Data Presentation: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound (representative) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 / 12-24 | ~90 (estimated) | [4] |
| Methyl 4,6-dichloronicotinate (representative) | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 / 12-24 | ~85 (estimated) | [5] |
Note: The presented data is extrapolated from reactions with similar brominated and chlorinated pyridine substrates. The choice of ligand is crucial for the successful amination of less reactive aryl chlorides.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity difference between the bromo and chloro substituents is also pronounced in this reaction.
Data Presentation: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound (representative) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 / 2-6 | High (estimated) | [6] |
| Methyl 4,6-dichloronicotinate (representative) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TBAF | (solvent-free) | 80-120 / 1-4 | Moderate to Excellent | [7] |
Note: While Sonogashira couplings of aryl bromides often proceed at room temperature, the corresponding chlorides typically require elevated temperatures. Copper-free conditions have also been developed.[7]
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions, which can be adapted for this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 4- or 6-aryl substituted methyl nicotinate.
Materials:
-
Methyl 4,6-dihalonicotinate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water mixture, Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the methyl 4,6-dihalonicotinate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 4- or 6-amino substituted methyl nicotinate.
Materials:
-
Methyl 4,6-dihalonicotinate (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk tube.
-
Add the methyl 4,6-dihalonicotinate, amine (if solid), and base.
-
Add the anhydrous, degassed solvent, followed by the amine (if liquid).
-
Seal the tube and heat the mixture with stirring at the appropriate temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Objective: To synthesize a 4- or 6-alkynyl substituted methyl nicotinate.
Materials:
-
Methyl 4,6-dihalonicotinate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (for traditional Sonogashira)
-
Base (e.g., Et₃N or DIPA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask containing the methyl 4,6-dihalonicotinate, add the palladium catalyst and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
To better visualize the relationships between the reagents and the synthetic pathways, the following diagrams are provided.
Caption: Synthetic pathways from alternative reagents to substituted nicotinates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Benchmark of Methyl 4,6-dibromonicotinate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the performance of Methyl 4,6-dibromonicotinate in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Its reactivity is benchmarked against its dihalo-analogs, Methyl 4,6-dichloronicotinate and Methyl 4,6-diiodonicotinate, providing a data-driven basis for substrate selection in complex synthetic endeavors.
The strategic introduction of carbon-carbon and carbon-nitrogen bonds to the pyridine core is of paramount importance in the synthesis of novel pharmaceuticals and functional materials. Dihalonicotinates, such as this compound, offer two reactive sites for sequential and selective functionalization. The inherent reactivity of the carbon-halogen bond is a critical determinant of reaction efficiency, with the general trend in palladium-catalyzed cross-coupling reactions being I > Br > Cl. This guide summarizes available quantitative data, provides detailed experimental protocols, and visualizes key reaction workflows to aid in the rational design of synthetic routes.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reactivity of the halogen at the 4- and 6-positions of the nicotinate ring dictates the regioselectivity and overall efficiency of the coupling. Generally, the bromine atom at the 4-position is more susceptible to oxidative addition by the palladium catalyst due to electronic effects of the pyridine nitrogen and the ester group.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | Moderate to Good | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [1] |
| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd precatalysts | Various | MeOH/THF | - | - | Yields vary | [2] |
| 2-chloro-4,6-dimethoxypyrimidine | 3-furan boronic acid | Various Pd precatalysts | Various | MeOH/THF | - | - | Yields vary | [2] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of this compound
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogens on the nicotinic acid ester influences the reaction's efficiency and regioselectivity. The C4-bromo position is generally more reactive towards amination.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-2-chloroquinoline | Cyclic amines | Optimized Pd/ligand | Optimized | Optimized | - | - | Good | [4] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [5] |
| Aryl Chlorides | Primary/Secondary Amines | BippyPhos/[Pd(cinnamyl)Cl]₂ | Various | Various | - | - | High | [6] |
Experimental Protocol: Representative Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOᵗBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, combine the palladium precatalyst and ligand in a Schlenk tube.
-
Add the base, this compound, and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.[7][8]
Performance in Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] The higher reactivity of the C-Br bond compared to the C-Cl bond makes this compound a suitable substrate for this transformation, often with good regioselectivity at the C4 position.
Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 80 | 2-12 | Good to Excellent | [10] |
| Aryl Iodides | Terminal alkynes | PdCl₂(PPh₃)₂ | aq. NH₃ | - | RT | - | Good | [11] |
| Aryl Bromides | Terminal alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2-24 | up to 97 | [12] |
| 4-bromo-2,1,3-benzothiadiazole | Various terminal alkynes | Pd catalyst/CuI | Amine base | Anhydrous solvent | RT - 80 | - | Good | [13] |
Experimental Protocol: Representative Sonogashira Coupling of this compound
This is a general procedure for the Sonogashira coupling of aryl bromides.[9][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]
Conclusion
This compound serves as a versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, with the C4 position generally being more susceptible to coupling, allows for selective functionalization. While direct quantitative comparisons with its dichloro and diiodo analogs are sparse in the literature, the established reactivity trend of halogens (I > Br > Cl) provides a strong predictive framework for reaction outcomes. This guide offers a foundation of established protocols and comparative data from related systems to assist researchers in the strategic use of this compound for the synthesis of complex, functionalized pyridine derivatives. Further optimization for specific substrates is, as always, recommended to achieve optimal results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Methyl 4,6-dibromonicotinate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4,6-dibromonicotinate. The following procedural guidance is designed to ensure safe operational workflow and proper disposal, fostering a secure laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 73395-13-8) was not available at the time of this writing. The information provided is based on safety data for structurally similar compounds, such as Methyl 4,6-dichloronicotinate and other brominated pyridine derivatives, as well as general principles of laboratory safety for handling halogenated organic compounds. A conservative approach to handling is strongly advised.
Quantitative Data Summary
The following table summarizes key physical and chemical properties based on available information for analogous compounds. These values should be considered estimates and handled with appropriate caution.
| Property | Value |
| Physical State | Solid (Expected) |
| Appearance | White to off-white solid (Expected) |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| Melting Point/Range | Not available. Handle as a stable solid. |
| Boiling Point/Range | Not applicable (Expected to decompose) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). Insoluble in water. |
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation.[1][2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn for splash hazards.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Inspect gloves for integrity before each use.[7] | Prevents skin contact, which can cause irritation.[5] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[4][8] | Minimizes the risk of accidental skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation.[5] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[5] |
Operational and Disposal Plans
Adherence to a strict operational workflow and a clearly defined disposal plan is critical for safety and environmental compliance.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Spill Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[5][10]
-
Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste.[11] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[5][10] Chemical incineration with a suitable combustible solvent is often the preferred method.[10] Do not dispose of down the drain or in regular trash.[11]
Experimental Workflow Diagram
Caption: Safe Handling and Disposal Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.pt [fishersci.pt]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.es [fishersci.es]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
